3-Acetyl-6-Methyl-7-azaindole
Description
Historical Context and Evolution of Azaindole Chemistry
The journey of azaindole chemistry is a compelling narrative of structural innovation and the quest for new therapeutic agents. Azaindoles, which are bioisosteres of indoles, feature a nitrogen atom in the six-membered ring, a substitution that significantly alters the compound's physicochemical properties. researchgate.netnih.gov This structural modification can fine-tune characteristics such as lipophilicity, solubility, and target binding, making azaindoles attractive scaffolds in drug discovery. acs.org
The synthesis of the 7-azaindole (B17877) ring system, the core of the compound in focus, has been an area of active research. Early methods like the Madelung and Fischer indole (B1671886) syntheses were adapted for azaindoles, though often with limitations in scope and yield. researchgate.net Over the years, more sophisticated and efficient synthetic routes have been developed, including those involving palladium-catalyzed cross-coupling reactions, which have enabled a more diverse functionalization of the azaindole core. researchgate.net This evolution in synthetic methodology has been pivotal in unlocking the full potential of azaindole derivatives in various fields of research.
Significance of the 7-Azaindole Scaffold in Synthetic and Medicinal Chemistry Research
The 7-azaindole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.netresearchgate.net This versatility has led to its incorporation into a wide array of biologically active compounds.
One of the most significant applications of the 7-azaindole scaffold is in the development of protein kinase inhibitors. nih.govjst.go.jpnih.gov The nitrogen atom at the 7-position allows for the formation of crucial hydrogen bonds with the hinge region of kinases, a key interaction for potent inhibition. organic-chemistry.org This property was instrumental in the development of Vemurafenib, a BRAF kinase inhibitor approved for the treatment of melanoma, which features a 7-azaindole core. nih.govjst.go.jp
Beyond kinase inhibition, 7-azaindole derivatives have shown promise as antiviral agents, including against HIV-1, and as modulators of various other biological targets. acs.orgacs.orgnih.gov The ability to readily modify the 7-azaindole ring at multiple positions allows for the systematic exploration of structure-activity relationships (SAR), further enhancing its value in drug discovery programs. researchgate.net
Research Gaps and Opportunities Pertaining to 3-Acetyl-6-Methyl-7-azaindole
Despite the extensive research into the 7-azaindole scaffold, specific derivatives like this compound remain less explored. A significant research gap is the lack of detailed studies on how the combined substitutions of an acetyl group at the 3-position and a methyl group at the 6-position influence the biological activity of the 7-azaindole core.
While the parent compound, 3-acetyl-7-azaindole, is a known intermediate in the synthesis of kinase inhibitors, the specific contribution of the 6-methyl group to the molecule's properties is not well-documented in publicly available literature. researchgate.net This presents a clear opportunity for further investigation. Research could focus on whether the 6-methyl group enhances binding affinity to specific kinase targets, alters metabolic stability, or improves other pharmacokinetic properties.
Furthermore, the exploration of this compound's potential in other therapeutic areas beyond kinase inhibition is a wide-open field. Given the broad biological activity of the 7-azaindole scaffold, it is plausible that this compound could exhibit novel activities that are yet to be discovered.
Scope and Objectives of Academic Research on this compound
The primary objectives of academic research on this compound would logically be centered on addressing the aforementioned research gaps. Key objectives would likely include:
Development of efficient and scalable synthetic routes to produce this compound in high purity and yield, which is essential for further biological evaluation.
Comprehensive evaluation of its biological activity , particularly as a kinase inhibitor. This would involve screening against a panel of kinases to determine its potency and selectivity profile.
Detailed structure-activity relationship (SAR) studies to understand the role of the 3-acetyl and 6-methyl groups. This could involve the synthesis and testing of related analogs with modifications at these positions.
Investigation of its broader pharmacological profile to identify potential applications in other disease areas.
Elucidation of its mechanism of action at the molecular level for any identified biological activities.
By pursuing these objectives, the scientific community can fully characterize the potential of this compound as a valuable tool in chemical biology and a potential lead compound for the development of new therapeutics.
Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-(6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C10H10N2O/c1-6-3-4-8-9(7(2)13)5-11-10(8)12-6/h3-5H,1-2H3,(H,11,12) |
InChI Key |
VSCNCIAQMRBEBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CN2)C(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 3 Acetyl 6 Methyl 7 Azaindole and Its Precursors
Retrosynthetic Analysis of 3-Acetyl-6-Methyl-7-azaindole
A retrosynthetic analysis of this compound reveals two primary bond disconnections. The most apparent disconnection is that of the C3-acetyl bond, leading back to the 6-methyl-7-azaindole precursor. This disconnection points towards an electrophilic acylation, such as a Friedel-Crafts reaction, as a plausible forward synthetic step.
Further disconnection of the 6-methyl-7-azaindole core itself can be envisioned in several ways, reflecting the various classical methods for indole (B1671886) and azaindole synthesis. One common approach involves the formation of the pyrrole (B145914) ring onto a pre-existing pyridine ring. This can be achieved through strategies like the Fischer indole synthesis, palladium-catalyzed cyclizations, or ring-closing reactions of suitably functionalized pyridine derivatives. The choice of a specific precursor, such as a substituted aminopyridine, will dictate the subsequent cyclization strategy.
Classical Approaches for the Construction of the 7-Azaindole (B17877) Core
The construction of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) nucleus is a pivotal step in the synthesis of the target compound. Several classical methods, originally developed for indole synthesis, have been adapted for the preparation of its aza-analogs.
Fischer Indole Synthesis Adaptations for Azaindoles
The Fischer indole synthesis is a venerable method for constructing indole rings from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. While a powerful tool, its application to the synthesis of azaindoles can be challenging due to the electron-deficient nature of the pyridine ring, which can hinder the key chemrxiv.orgchemrxiv.org-sigmatropic rearrangement step. However, with appropriate modifications and substrate selection, this method can be employed. The general mechanism involves the formation of a pyridylhydrazone, which then undergoes an acid-catalyzed intramolecular cyclization.
| Precursors | Reagents and Conditions | Product | Yield (%) |
| 2-Hydrazinyl-5-methylpyridine and Acetone | Polyphosphoric acid (PPA), heat | 2,6-Dimethyl-7-azaindole | Not specified |
| Substituted pyridylhydrazines | Brønsted or Lewis acids (e.g., HCl, ZnCl2) | Substituted 7-azaindoles | Variable |
This table presents a generalized representation of the Fischer indole synthesis for azaindoles based on established principles.
Palladium-Catalyzed Cyclization Strategies (e.g., Larock, Hegedus)
Modern synthetic organic chemistry has seen the rise of palladium-catalyzed cross-coupling and cyclization reactions as powerful tools for the construction of heterocyclic systems. These methods offer high efficiency and functional group tolerance.
Larock Indole Synthesis: The Larock indole synthesis involves the palladium-catalyzed heteroannulation of an o-haloaniline with an alkyne. This methodology has been extended to the synthesis of azaindoles. For the synthesis of a 6-methyl-7-azaindole, a suitable starting material would be a 2-amino-3-halo-5-methylpyridine.
Hegedus-Mori-Heck Reaction: This intramolecular Heck reaction variant can be used to form the pyrrole ring of the azaindole nucleus. The synthesis typically starts from an N-alkenylated aminopyridine, which undergoes a palladium-catalyzed cyclization.
| Reactants | Catalyst/Reagents | Product | Yield (%) |
| 2-Amino-3-iodopyridine and terminal alkyne | Pd(PPh3)2Cl2, CuI, Et3N | 2-Substituted-7-azaindole | Good |
| o-Chloroarylamines and alkynes | Copper-free Sonogashira coupling followed by base-mediated indolization | N-alkylazaindoles | Not specified |
This table illustrates representative palladium-catalyzed reactions for the synthesis of the 7-azaindole core.
Ring-Closing Reactions of Pre-functionalized Pyridine Derivatives
Another effective strategy for the construction of the 7-azaindole core involves the cyclization of pre-functionalized pyridine derivatives. This approach offers a high degree of control over the substitution pattern of the final product. A common method is the Madelung synthesis, which involves the intramolecular cyclization of an N-(o-tolyl)formamide in the presence of a strong base at high temperatures. A modified Madelung-type synthesis has been described for the preparation of 6-methyl-7-azaindole.
A notable example is the Chichibabin cyclization, which involves the condensation of a 2-halopyridine derivative with a source of a two-carbon unit, often facilitated by a strong base like lithium diisopropylamide (LDA). For instance, the reaction of 2-fluoro-3-picoline with benzonitrile in the presence of LDA can afford 2-phenyl-7-azaindole.
Strategies for Regioselective Introduction of the Acetyl Group at the C3 Position
Once the 6-methyl-7-azaindole core is synthesized, the next critical step is the regioselective introduction of the acetyl group at the C3 position. The pyrrole ring of the 7-azaindole system is electron-rich and thus susceptible to electrophilic substitution. The C3 position is generally the most nucleophilic and therefore the preferred site for such reactions.
Electrophilic Acylation Methodologies
Friedel-Crafts Acylation: The Friedel-Crafts acylation is a classic and effective method for introducing an acyl group onto an aromatic ring. In the context of 7-azaindoles, this reaction is typically carried out using an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) has been found to be a particularly effective catalyst for the C3-acylation of azaindoles. The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich C3 position of the 7-azaindole.
An optimized procedure for the acylation of various azaindoles at the C3 position involves the use of an excess of aluminum chloride in dichloromethane, followed by the addition of the acyl chloride at room temperature uni-rostock.de. This method has been shown to be effective for a range of azaindole substrates.
| Substrate | Acylating Agent | Lewis Acid | Solvent | Product | Yield (%) |
| 7-Azaindole | Acetyl chloride | AlCl₃ (excess) | CH₂Cl₂ | 3-Acetyl-7-azaindole | 85 |
| 6-Azaindole | Acetyl chloride | AlCl₃ (excess) | CH₂Cl₂ | 3-Acetyl-6-azaindole | 75 |
| 5-Azaindole | Acetyl chloride | AlCl₃ (excess) | CH₂Cl₂ | 3-Acetyl-5-azaindole | 80 |
| 4-Azaindole | Acetyl chloride | AlCl₃ (excess) | CH₂Cl₂ | 3-Acetyl-4-azaindole | 70 |
Data adapted from a study on the effective C3-acylation of azaindoles. While not specific to the 6-methyl derivative, this data strongly suggests the feasibility of this approach.
The presence of the electron-donating methyl group at the C6 position of the 7-azaindole is expected to further activate the ring system towards electrophilic attack, potentially leading to high yields of the desired 3-acetylated product.
Directed Lithiation and Subsequent Quenching with Acetylating Agents
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heterocyclic compounds. In the context of 7-azaindoles, this approach is typically used to introduce substituents at the C2 position of the pyrrole ring, ortho to the N1 atom. The N-H proton of the pyrrole is the most acidic, and its removal is the first step. Subsequent deprotonation often occurs at the C2 position, directed by a group on the N1 nitrogen.
To achieve C3-acetylation via this route, the C2 position must first be blocked. The general process involves the following steps:
N-Protection: The pyrrole nitrogen of the 6-methyl-7-azaindole starting material is protected. This is crucial as the N-H proton is the most acidic site.
Deprotonation/Lithiation: The protected azaindole is treated with a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). semanticscholar.org The choice of base is critical to avoid nucleophilic addition to the pyridine ring. semanticscholar.orguwindsor.ca
Quenching with an Acetylating Agent: The resulting lithiated intermediate is then quenched with an electrophilic acetylating agent. Common agents include acetyl chloride or N,N-dimethylacetamide.
While C2-lithiation is more common, functionalization at other positions can be achieved. nih.gov For instance, the use of specific directing groups or a "directed metalation-group dance" can allow for functionalization at the C6 position. researchgate.net However, direct C3-lithiation is challenging due to the electronic properties of the azaindole ring. An alternative, related method for C3-acylation is the Friedel-Crafts reaction, where the azaindole is treated with an acyl chloride in the presence of a Lewis acid like aluminum chloride (AlCl₃). acs.orgnih.gov This method has proven effective for various azaindole isomers. acs.org
Table 1: Conditions for C3-Acylation of 7-Azaindoles via Friedel-Crafts Reaction
| Acylating Agent | Lewis Acid | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Acetyl chloride | AlCl₃ (excess) | CH₂Cl₂ | Room Temp. | 88 |
| Benzoyl chloride | AlCl₃ (excess) | CH₂Cl₂ | Room Temp. | 85 |
| Methyl oxalyl chloride | AlCl₃ (excess) | CH₂Cl₂ | Room Temp. | 91 |
Data derived from studies on the general acylation of 7-azaindole. acs.orgnih.gov
Transition Metal-Catalyzed C-H Functionalization
Transition metal-catalyzed C-H activation has emerged as a highly efficient and atom-economical tool for modifying complex organic molecules. mdpi.com This strategy avoids the need for pre-functionalized starting materials, such as halogenated or organometallic derivatives. For the synthesis of this compound, this would involve the direct, regioselective coupling of a C-H bond at the C3 position with an acetyl source.
Rhodium(III) catalysts have been successfully employed for the synthesis of the 7-azaindole core itself via C-H activation and annulation of aminopyridines with alkynes. nih.govkaist.ac.kr These reactions often require an oxidizing agent, such as a silver salt, which is believed to facilitate the catalytic cycle. nih.gov
While C-H functionalization at various positions of the azaindole nucleus has been reported, including arylation, allylation, and amidation, direct C3-acetylation remains a significant challenge. researchgate.net The regioselectivity of these reactions is often controlled by directing groups placed on the N1 nitrogen, which typically favors functionalization at the C2 position. researchgate.net Functionalization of the pyridine ring is also possible, often requiring N-oxide activation to direct the catalyst to the desired position. mdpi.comacs.org
Table 2: Examples of Transition Metal-Catalyzed C-H Functionalization of 7-Azaindoles
| Position | Functionalization | Catalyst System | Key Features |
|---|---|---|---|
| C6 | Arylation | Pd(OAc)₂ / DavePhos | Requires N-oxide activation of the pyridine ring. mdpi.comacs.org |
| C2 | Arylation | Pd(OAc)₂ / Ag₂CO₃ | N-methyl group on azaindole directs functionalization. acs.org |
| C-H Annulation | 7-Azaindole Synthesis | [RhCp*Cl₂]₂ / AgSbF₆ | Coupling of 2-aminopyridines and alkynes. kaist.ac.kr |
This table illustrates the current state of C-H functionalization on the 7-azaindole scaffold, highlighting that direct C3-acetylation is not yet a well-established method.
Strategies for Regioselective Introduction of the Methyl Group at C6 Position
Utilization of Methylated Pyridine Precursors
One of the most direct and common strategies to ensure the presence of a methyl group at the C6 position of the final 7-azaindole product is to begin the synthesis with a pyridine precursor that already contains this methyl group. This approach embeds the required substituent in the starting material, circumventing potential issues with regioselectivity in later-stage functionalization reactions.
Several classic indole syntheses have been adapted for this purpose:
Madelung Synthesis: This method involves the intramolecular cyclization of an N-acyl-ortho-toluidine. For 6-methyl-7-azaindole, the starting material would be an acylated 2-amino-3,6-dimethylpyridine. researchgate.net The cyclization is typically promoted by a strong base at high temperatures.
Fischer Synthesis: While less common for 7-azaindoles due to harsh acidic conditions, this reaction involves the cyclization of a pyridine-derived phenylhydrazone. A heterogeneous catalyzed Fischer reaction has been reported to produce 2-methyl-7-azaindole in low yields. researchgate.net
Chichibabin Reaction: This reaction can be used to construct the 7-azaindole ring from substituted 3-picolines. For example, the LDA-mediated condensation of 2-fluoro-3-methylpyridine with a nitrile (like benzonitrile) affords a 2-substituted 7-azaindole. nih.gov Using a 2-halo-3,6-dimethylpyridine precursor would lead to the desired 6-methyl-7-azaindole core.
Transition Metal-Catalyzed Annulation: Modern methods often rely on palladium or rhodium catalysis to construct the pyrrole ring. mdpi.comnih.gov A common route involves the Sonogashira coupling of a 2-amino-3-halo-6-methylpyridine with a terminal alkyne, followed by a base- or metal-catalyzed cyclization to form the azaindole ring. nih.gov Another approach is the cascade C-N cross-coupling/Heck reaction between an amino-o-bromopyridine and an alkenyl bromide. acs.org
A one-pot method for synthesizing 7-azaindoles involves the reaction of 2-fluoro-3-methylpyridine with arylaldehydes, where the choice of an alkali-amide base (e.g., KN(SiMe₃)₂) controls the selective formation of the azaindole product.
Post-Cyclization Methylation via C-H Activation
Introducing a methyl group onto a pre-formed 7-azaindole ring at the C6 position via C-H activation is a more modern but challenging approach. The primary difficulty lies in achieving high regioselectivity, as there are multiple C-H bonds on both the pyridine and pyrrole rings.
A successful strategy for functionalizing the pyridine ring of 7-azaindole involves the use of N-oxides . mdpi.comacs.org The synthesis proceeds as follows:
N-Oxidation: The pyridine nitrogen (N7) of the 7-azaindole is oxidized to form the corresponding N-oxide. This modification alters the electronic properties of the pyridine ring, making its C-H bonds more susceptible to metal-catalyzed functionalization.
Directed C-H Functionalization: The N-oxide acts as a directing group, guiding a transition metal catalyst (typically palladium) to the C6 position. This has been effectively demonstrated for C6-arylation reactions using aryl bromides as coupling partners. mdpi.comacs.org
Deoxygenation: The N-oxide is then removed through a reduction step to yield the C6-functionalized 7-azaindole.
While this method has been established for arylation, its application to methylation is also conceivable, potentially using organometallic methylating agents or methyl halides as coupling partners under similar palladium-catalyzed conditions. This approach offers a pathway to C6-methylated azaindoles from readily available unmethylated precursors.
Advanced and Sustainable Synthetic Routes to this compound
Catalytic Systems (e.g., Organocatalysis, Biocatalysis, Heterogeneous Catalysis)
Recent efforts in chemical synthesis have focused on developing more sustainable and efficient methodologies. These advanced catalytic systems aim to reduce waste, avoid harsh reaction conditions, and utilize catalysts that are cheaper, less toxic, and recyclable.
Heterogeneous Catalysis: These catalysts exist in a different phase from the reactants, which greatly simplifies their removal from the reaction mixture and allows for their reuse. An example in azaindole synthesis is the use of alumina or fluorinated aluminum oxide as a solid catalyst in a Fischer-type reaction to produce 7-azaindole, although yields can be low. researchgate.net Metal-organic frameworks (MOFs) have also been explored as heterogeneous catalysts for synthesizing N-heterocycles, offering milder reaction conditions. mdpi.com
Iron Catalysis: As a more abundant, cheaper, and less toxic alternative to precious metals like palladium and rhodium, iron has garnered significant interest. An efficient, microwave-assisted synthesis of 7-azaindoles has been developed using an iron-catalyzed cyclization of an o-haloaromatic amine with terminal alkynes. nih.gov This method features short reaction times and operational simplicity, making it a more sustainable option. nih.gov
Organocatalysis: This branch of catalysis uses small, metal-free organic molecules to accelerate chemical reactions. While the direct synthesis of this compound using organocatalysis is not widely reported, the 7-azaindoline scaffold has been used as a directing group in asymmetric organocatalytic reactions, demonstrating the compatibility of the azaindole framework with this type of catalysis. mdpi.com
Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild, aqueous conditions. While the application of biocatalysis to the specific synthesis of this compound is not documented, the broader field of biocatalysis for N-heterocycle synthesis is growing. For instance, nanohybrids combining enzymes and palladium have been used to synthesize azaindoles in water with good yields under mild conditions. mdpi.com
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 6-methyl-7-azaindole |
| 7-azaindole |
| Acetyl chloride |
| Aluminum chloride |
| n-butyllithium (n-BuLi) |
| Lithium diisopropylamide (LDA) |
| N,N-dimethylacetamide |
| Benzoyl chloride |
| Methyl oxalyl chloride |
| 2-amino-3,6-dimethylpyridine |
| 2-fluoro-3-methylpyridine |
| Benzonitrile |
| 2-amino-3-halo-6-methylpyridine |
| Aryl bromide |
| Alumina |
| Fluorinated aluminum oxide |
| Iron |
| Palladium |
| Rhodium |
Flow Chemistry and Continuous Synthesis Protocols
Continuous flow chemistry has emerged as a powerful tool for the synthesis of heterocyclic compounds, offering superior control over reaction parameters and facilitating safer, more scalable production. The application of this technology to the synthesis of substituted 7-azaindoles has been demonstrated through a photoredox/nickel dual catalytic cross-coupling reaction. This method enables the Csp²-Csp³ cross-coupling of bromo-substituted 7-azaindoles with various cycloalkyl boronic acids.
One of the most significant advantages of this continuous-flow protocol is the dramatic reduction in reaction time. When conducted in a traditional batch setup, the cross-coupling reaction requires 24 hours to complete. In contrast, the same transformation in a continuous-flow reactor, irradiated with blue LED light at 30 °C, is completed in just 40 minutes. This remarkable acceleration is attributed to the efficient photon delivery and precise temperature control inherent to microreactor technology. The process has been successfully applied to a range of regioisomeric bromo-7-azaindoles, yielding 2-, 3-, 4-, 5-, and 6-cycloalkyl substituted derivatives in moderate to good yields.
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | 24 hours | 40 minutes |
| Temperature | Ambient | 30 °C |
| Light Source | Blue LED | Blue LED |
| Outcome | Moderate-to-good yield | Moderate-to-good yield |
| Scalability | Limited | High |
| Safety | Higher risk with exotherms | Enhanced safety and control |
This table illustrates the comparative advantages of continuous flow synthesis over traditional batch methods for the functionalization of the 7-azaindole core, based on reported findings.
Microwave-Assisted and Photochemical Synthesis
Microwave-Assisted Synthesis
Microwave irradiation is a well-established technique for accelerating organic reactions, and its application in the synthesis of 7-azaindoles has proven highly effective. It provides rapid, uniform heating that can dramatically reduce reaction times and, in many cases, improve product yields and purity.
A particularly robust and flexible synthesis of 1,3- and 1,3,6-substituted 7-azaindoles utilizes microwave heating to accelerate a critical epoxide-opening-cyclization-dehydration sequence. This approach, starting from nicotinic acid derivatives or 2,6-dichloropyridine, demonstrates broad functional group compatibility. The use of microwave energy in this key step is a prime example of process intensification, shortening reaction times from hours to minutes.
Another efficient method involves an iron-catalyzed cyclization of o-haloaromatic amines with terminal alkynes under microwave irradiation. For instance, various substituted 3-iodo-pyridin-2-ylamines can be reacted with alkynes using iron(III) acetylacetonate as a catalyst at 130 °C for 60 minutes to produce a range of 7-azaindole derivatives . Research has also shown that microwave irradiation is more efficient than conventional heating for the solvent-free C-3 coupling of 7-azaindole with cyclic imines researchgate.net.
| Method | Catalyst / Reagents | Conditions | Key Advantage |
| Epoxide-opening-cyclization | Nicotinic acid derivatives | Microwave heating | Dramatic acceleration of the reaction sequence |
| Iron-catalyzed Cyclization | Fe(acac)₃, o-haloaromatic amines, alkynes | 130 °C, 60 min, Microwave | Efficient synthesis of diverse 7-azaindoles |
| C-3 Coupling | Cyclic imines | Solvent-free, Microwave | More efficient than classical heating researchgate.net |
This table summarizes key microwave-assisted methodologies for the synthesis of functionalized 7-azaindole derivatives.
Photochemical Synthesis
Photochemical methods, particularly those involving photoredox catalysis, offer mild and highly selective routes for chemical transformations. These reactions utilize light to generate reactive intermediates that can participate in bond-forming events that are often difficult to achieve through thermal methods.
As mentioned in the context of flow chemistry, an efficient photoredox/nickel dual catalytic protocol has been developed for the synthesis of cycloalkyl-substituted 7-azaindoles. The reaction proceeds under mild conditions, using blue LED light at 30 °C, to facilitate the cross-coupling of bromo-azaindoles with cycloalkyl boronic acids. This photochemical approach avoids the need for harsh reagents or high temperatures, contributing to a more sustainable synthetic process. The synergy of photochemistry with continuous flow technology represents a significant advancement in the functionalization of the 7-azaindole scaffold.
Enantioselective Synthesis Approaches for Chiral Azaindole Derivatives
The target molecule, this compound, is achiral and therefore does not require enantioselective synthesis. However, the 7-azaindole and, more specifically, the 7-azaindoline (the reduced form) scaffolds are crucial in the synthesis of chiral molecules, where controlling stereochemistry is paramount. The 7-azaindoline amide has been successfully employed as a versatile directing group in a variety of metal- and organo-catalyzed asymmetric reactions.
These methodologies allow for the stereocontrolled introduction of functional groups at the α-position of a carbonyl group attached to the azaindoline nitrogen. Key asymmetric transformations that utilize the 7-azaindoline directing group include:
Aldol Reactions: The asymmetric aldol reaction of α-azido 7-azaindoline amides with aldehydes can produce enantio-enriched β-hydroxy-α-amino acid derivatives, which are valuable chiral building blocks mdpi.com.
Mannich Reactions: The reaction between 7-azaindoline acetamide and N-Boc imines, catalyzed by a copper-chiral ligand complex, yields Mannich adducts containing a chiral β-aminoacetate unit with good enantioselectivity (81–92% ee) mdpi.com.
Conjugate Additions: The 7-azaindoline amide can direct the asymmetric conjugate addition of nucleophiles to α,β-unsaturated systems.
In these approaches, the 7-azaindoline core forms a bidentate chelate with a metal-chiral ligand complex, creating a rigid, chiral environment that directs the approach of the electrophile, thereby controlling the stereochemical outcome of the reaction. This strategy highlights how an achiral precursor scaffold can be instrumental in the synthesis of complex chiral molecules.
Academic Process Intensification and Scale-Up Considerations for Synthetic Efficiency
Translating a laboratory synthesis into a large-scale, efficient process requires careful consideration of factors such as yield, purity, safety, and cost. Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. For the synthesis of 7-azaindole derivatives, several academic studies provide insights into scalable and intensified procedures.
A prime example is the development of a straightforward, metal-free cycloisomerization method for the synthesis of 5-nitro-7-azaindole, a key precursor for many functionalized azaindoles. The applicability of this method was successfully demonstrated on a multi-kilogram scale, achieving consistent yield and purity, which is a critical step in validating a process for industrial application.
Furthermore, the advanced synthetic methodologies discussed previously are inherently linked to process intensification:
Flow Chemistry: As demonstrated with the photochemical synthesis of substituted 7-azaindoles, continuous flow reactors are a cornerstone of process intensification. They enable reactions to be scaled up by extending the operating time rather than increasing the reactor volume ("scaling out"), which inherently improves safety and control over the process. The significant reduction in reaction time (from 24 hours to 40 minutes) directly translates to higher throughput and greater efficiency.
Microwave-Assisted Synthesis: By drastically reducing reaction times, microwave technology intensifies chemical processes. A reaction that takes hours via conventional heating can often be completed in minutes in a microwave reactor, significantly increasing the number of batches that can be processed in a given timeframe. The flexible synthesis of 1,3,6-substituted 7-azaindoles via a microwave-accelerated step is a testament to this efficiency gain.
These academic advancements showcase a clear trajectory toward more efficient, scalable, and sustainable methods for producing this compound and its structurally important relatives.
Advanced Structural Characterization and Conformational Analysis of 3 Acetyl 6 Methyl 7 Azaindole
High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods are fundamental to determining the molecular structure of novel compounds. For 3-Acetyl-6-Methyl-7-azaindole, a combination of Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Vibrational Spectroscopy offers a complete picture of its atomic arrangement and functional group characteristics.
NMR spectroscopy is the cornerstone of structural determination in solution. While one-dimensional (¹H and ¹³C) spectra provide initial information about the chemical environments of protons and carbons, multi-dimensional techniques are required to assemble the complete molecular puzzle.
¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the azaindole core, a singlet for the pyrrolic N-H proton, and singlets for the acetyl and methyl group protons. The ¹³C NMR spectrum would correspondingly display signals for each unique carbon atom, including the carbonyl carbon of the acetyl group.
COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) couplings. It would be crucial for tracing the connectivity of protons within the pyridine and pyrrole (B145914) rings of the azaindole nucleus.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with its directly attached carbon atom. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique would definitively place the acetyl and methyl groups on the azaindole frame by showing correlations from the acetyl-methyl protons to the carbonyl carbon and from the C6-methyl protons to the C5, C6, and C7 carbons of the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity between protons. This is particularly useful for conformational analysis, such as determining the preferred orientation of the acetyl group relative to the pyrrole ring. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| N1-H | ~12.0 | - | C2, C3, C3a |
| H2 | ~8.5 | ~125.0 | C3, C3a, C7a |
| C3 | - | ~118.0 | - |
| C3a | - | ~140.0 | - |
| H4 | ~8.3 | ~130.0 | C5, C6, C7a |
| H5 | ~7.2 | ~115.0 | C3a, C4, C6 |
| C6 | - | ~135.0 | - |
| C7 | - | ~150.0 | - |
| C7a | - | ~145.0 | - |
| 6-CH₃ | ~2.5 | ~18.0 | C5, C6, C7 |
| 3-CO | - | ~190.0 | - |
| 3-COCH₃ | ~2.6 | ~27.0 | C3, 3-CO |
Note: The data in this table is hypothetical and serves as an illustrative example of expected values based on the analysis of similar 7-azaindole (B17877) structures.
HRMS is an indispensable tool for confirming the elemental formula of a compound by providing a highly accurate mass measurement. For this compound (C₁₀H₁₀N₂O), HRMS would determine its exact mass to within a few parts per million (ppm). This high level of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions. Furthermore, the observed isotopic pattern, resulting from the natural abundance of isotopes like ¹³C and ¹⁵N, must match the theoretical pattern for the proposed formula, adding another layer of confirmation.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Theoretical Value | Observed Value (Illustrative) |
| Molecular Formula | C₁₀H₁₀N₂O | C₁₀H₁₀N₂O |
| Monoisotopic Mass | 174.07931 u | 174.0791 u |
| Adduct | [M+H]⁺ | [M+H]⁺ |
| Calculated m/z | 175.08712 | 175.0869 |
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide information about the functional groups present in a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light corresponds to the vibrational frequencies of specific bonds. For this compound, key vibrational signatures would include:
N-H Stretching: A characteristic band for the pyrrole N-H group, typically observed in the 3200-3500 cm⁻¹ region. acs.org
C=O Stretching: A strong absorption band for the acetyl carbonyl group, expected around 1650-1700 cm⁻¹. The exact position can indicate the extent of intermolecular hydrogen bonding.
C-H Stretching: Bands corresponding to aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds of the methyl groups (below 3000 cm⁻¹).
Ring Vibrations: Complex patterns in the fingerprint region (below 1600 cm⁻¹) are characteristic of the 7-azaindole bicyclic system.
The presence of hydrogen bonding, for instance between the N-H proton of one molecule and the acetyl oxygen of another, can be inferred from shifts in the N-H and C=O stretching frequencies to lower wavenumbers. acs.org
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Pyrrole N-H | Stretch | 3200 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2980 |
| Acetyl C=O | Stretch | 1650 - 1700 |
| C=C / C=N | Ring Stretch | 1400 - 1600 |
Solid-State Characterization and Polymorphism Studies
While spectroscopic methods excel at defining the structure of individual molecules, solid-state techniques are necessary to understand how these molecules arrange themselves in a crystal lattice.
Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the three-dimensional structure of a molecule in the solid state. mdpi.com By diffracting X-rays off a single crystal, a precise map of electron density can be generated, revealing the exact positions of all non-hydrogen atoms. This analysis provides definitive data on:
Bond Lengths, Bond Angles, and Torsion Angles: These parameters define the precise geometry of the molecule.
Absolute Configuration: For chiral molecules, SC-XRD can determine the absolute stereochemistry.
Crystal Packing: It elucidates how molecules are arranged in the unit cell and reveals intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces that stabilize the crystal lattice. eurjchem.commdpi.com
Table 4: Illustrative Crystallographic Data for this compound
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| β (°) | 95.5 |
| Volume (ų) | 845.0 |
| Z (molecules/unit cell) | 4 |
Note: This data is hypothetical, as a published crystal structure for this specific compound is not available. The values are representative of similar small organic molecules.
Powder X-ray Diffraction (PXRD) is a rapid and powerful technique for analyzing polycrystalline materials. Instead of a single crystal, a fine powder of the sample is used, which contains crystallites in numerous orientations. The resulting diffraction pattern is a unique fingerprint for a specific crystalline phase. researchgate.net PXRD is primarily used for:
Phase Identification: Comparing the experimental PXRD pattern to a database or a pattern calculated from single-crystal data confirms the identity of the crystalline phase.
Polymorphism Screening: Polymorphs are different crystalline forms of the same compound. As they can have different physical properties, it is crucial to identify them. PXRD is a key tool for distinguishing between different polymorphs, as each will produce a distinct diffraction pattern.
Crystallinity Assessment: The sharpness of the diffraction peaks provides an indication of the degree of crystallinity of the sample, distinguishing between highly crystalline, poorly crystalline, and amorphous material.
Solid-State NMR for Amorphous and Crystalline Phase Characterization
There is currently no publicly available research detailing the use of solid-state Nuclear Magnetic Resonance (NMR) spectroscopy to characterize the amorphous and crystalline phases of this compound. This type of analysis would be instrumental in understanding the compound's polymorphism and solid-state packing, which are critical properties for material science and pharmaceutical development.
Conformational Landscape Exploration of this compound
The flexibility and preferred spatial arrangements of the acetyl and methyl groups relative to the azaindole core are key to understanding the molecule's interactions and reactivity. However, specific studies on this aspect are not found in the surveyed literature.
Experimental techniques such as variable temperature NMR or chiroptical spectroscopy, which could provide insights into the conformational dynamics and stereochemistry of this compound, have not been reported in the accessible scientific literature.
Similarly, a detailed computational investigation of the conformational space of this compound, including potential energy surfaces and the identification of low-energy conformers, does not appear to have been published. Such studies are vital for predicting the most stable three-dimensional structures of the molecule.
Investigation of Intermolecular Interactions and Self-Assembly Propensities
An understanding of how molecules of this compound interact with each other is fundamental to predicting its crystal structure and bulk properties. The azaindole scaffold is known to participate in hydrogen bonding and other non-covalent interactions. However, specific studies on the intermolecular interactions and self-assembly characteristics of this particular derivative are not available. Research on related azaindole compounds suggests that the nitrogen atoms in the bicyclic core can act as both hydrogen bond donors and acceptors, playing a significant role in their supramolecular chemistry.
Computational Chemistry and Theoretical Investigations of 3 Acetyl 6 Methyl 7 Azaindole
Electronic Structure Theory and Quantum Chemical Calculations
The foundational electronic properties and molecular behavior of 3-Acetyl-6-Methyl-7-azaindole could be thoroughly investigated using a suite of quantum chemical calculations. These methods provide deep insights into the molecule's stability, reactivity, and intramolecular interactions.
Density Functional Theory (DFT) for Ground State Properties and Electronic Structure
Density Functional Theory (DFT) stands as a powerful and widely used method for predicting the ground-state properties of molecules of this size. A typical approach would involve geometry optimization to find the lowest energy conformation of this compound. This would be followed by the calculation of key electronic properties. For similar heterocyclic systems, the B3LYP functional combined with a basis set such as 6-311++G(d,p) is often employed to achieve a balance between computational cost and accuracy.
Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound
| Property | Predicted Value | Unit |
|---|---|---|
| Total Energy | Value | Hartrees |
| Dipole Moment | Value | Debye |
| Mulliken Atomic Charges | Charge Distribution | e |
| Bond Lengths (e.g., C=O, C-N) | Lengths | Ångströms (Å) |
| Bond Angles (e.g., N-C-C) | Angles | Degrees (°) |
Note: This table is illustrative. The values are placeholders pending actual theoretical calculations.
Ab Initio Methods for High-Accuracy Predictions of Molecular Parameters
For more precise predictions of molecular parameters, particularly for smaller fragments or specific interactions within the molecule, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be utilized. While computationally more demanding than DFT, these methods can serve as a benchmark for validating the results obtained from DFT calculations, ensuring a higher degree of confidence in the predicted molecular geometry and electronic structure.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity of a molecule. By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the most likely sites for electrophilic and nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For 7-azaindole (B17877) derivatives, the distribution of these orbitals across the bicyclic ring system and the acetyl substituent would be of particular interest.
Table 2: Illustrative Frontier Molecular Orbital Data for this compound
| Parameter | Predicted Value | Unit |
|---|---|---|
| HOMO Energy | Value | eV |
| LUMO Energy | Value | eV |
| HOMO-LUMO Gap | Value | eV |
Note: This table is for illustrative purposes. Actual values would be derived from quantum chemical calculations.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. This method can quantify the stabilization energies associated with hyperconjugative interactions, such as the delocalization of electron density from a lone pair on a nitrogen or oxygen atom into an adjacent anti-bonding orbital. For this compound, NBO analysis would elucidate the nature of the bonding in the azaindole core and the electronic interplay between the acetyl group and the ring system, including charge transfer phenomena.
Spectroscopic Parameter Prediction and Validation
Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data for validation of the theoretical models.
Computational NMR Chemical Shift and Coupling Constant Prediction
The prediction of Nuclear Magnetic Resonance (NMR) parameters is a powerful application of computational chemistry. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to calculate the ¹H and ¹³C NMR chemical shifts for this compound. These theoretical spectra can aid in the assignment of experimental NMR signals and provide a detailed confirmation of the molecular structure. The calculated chemical shifts would be referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data.
Table 3: Exemplar Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C2 | Value | Value |
| C3 | Value | Value |
| C3-Acetyl (C=O) | Value | Value |
| C3-Acetyl (CH₃) | Value | Value |
| C4 | Value | Value |
| C5 | Value | Value |
| C6 | Value | Value |
| C6-Methyl | Value | Value |
| C7a | Value | Value |
| C8 | Value | Value |
Note: This table is a template for the comparison of theoretical and experimental data, which is currently unavailable.
Future computational studies are essential to populate these frameworks with concrete data, thereby advancing the scientific understanding of this compound and its potential applications.
Vibrational Frequency Calculations for IR and Raman Assignments
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules like this compound. These calculations help in the assignment of experimental spectral bands to specific molecular vibrations.
Theoretical vibrational analysis of 7-azaindole derivatives is often performed using methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). For accurate correlation with experimental data, calculated frequencies are typically scaled to account for anharmonicity and other systematic errors inherent in the computational models. The potential energy distribution (PED) is also calculated to provide a detailed assignment of each vibrational mode.
For this compound, key vibrational modes would include the N-H stretching of the pyrrole (B145914) ring, the C=O stretching of the acetyl group, C-H stretching of the methyl group, and various ring stretching and bending modes. In the solid state, 7-azaindole derivatives are known to form dimers through N-H···N hydrogen bonds, which significantly affects the vibrational frequencies, particularly the N-H stretching mode, often resulting in a broad and complex absorption band.
Below is an illustrative table of calculated vibrational frequencies for a substituted 7-azaindole, demonstrating the type of data generated from such studies.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment (PED) |
| ν(N-H) | 3100 | 3098 | N-H stretch (dimer) |
| ν(C=O) | 1680 | 1675 | C=O stretch |
| ν(C-H)methyl | 2950 | 2948 | Asymmetric C-H stretch |
| ν(C-H)methyl | 2870 | 2868 | Symmetric C-H stretch |
| Ring breathing | 950 | 948 | Pyrrole/Pyridine ring stretch |
Note: The data in this table is representative and based on studies of similar 7-azaindole derivatives.
UV-Vis Absorption and Fluorescence Emission Wavelength Prediction and Spectral Interpretation
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption and emission spectra of molecules. For this compound, TD-DFT calculations can elucidate the nature of electronic transitions, such as π → π* and n → π*, and predict the corresponding absorption and fluorescence wavelengths.
The substitution pattern on the 7-azaindole core, with an acetyl group at the 3-position and a methyl group at the 6-position, is expected to influence the electronic properties and thus the spectral characteristics. The acetyl group, being an electron-withdrawing group, can lead to a red-shift in the absorption spectrum compared to the parent 7-azaindole.
Theoretical calculations can also help interpret experimental spectra by identifying the molecular orbitals involved in the electronic transitions. For instance, the lowest energy absorption band in 7-azaindole derivatives is typically assigned to a HOMO → LUMO transition with π → π* character.
A representative table of predicted UV-Vis absorption data for a 7-azaindole derivative is shown below.
| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S₀ → S₁ | 350 | 0.25 | HOMO → LUMO (π → π) |
| S₀ → S₂ | 290 | 0.15 | HOMO-1 → LUMO (π → π) |
| S₀ → S₃ | 260 | 0.05 | HOMO → LUMO+1 (n → π*) |
Note: This table is illustrative and based on general findings for 7-azaindole derivatives.
Reaction Mechanism Elucidation and Transition State Theory
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, including the synthesis of this compound. By mapping the potential energy surface, key intermediates and transition states can be identified, providing a detailed understanding of the reaction pathway.
Computational Pathways for Key Synthetic Steps of this compound
The synthesis of this compound likely involves the acylation of 6-methyl-7-azaindole. A common method for the acylation of azaindoles at the C-3 position is the Friedel-Crafts acylation using an acyl chloride and a Lewis acid catalyst like AlCl₃. Computational studies can model this reaction by calculating the energies of the reactants, intermediates (such as the sigma complex), transition states, and products.
DFT calculations can be employed to investigate the regioselectivity of the acylation, explaining why the reaction preferentially occurs at the C-3 position of the pyrrole ring, which is the most nucleophilic site in the 7-azaindole system.
Energetics and Kinetics of Transformation Reactions
Transition state theory allows for the calculation of reaction rates from the computed energetics of the reaction profile. The activation energy (the energy difference between the reactants and the transition state) is a key determinant of the reaction kinetics.
For the acylation of 6-methyl-7-azaindole, computational methods can provide the activation energy barrier for the formation of the C-3 acetylated product. This information is valuable for optimizing reaction conditions, such as temperature and catalyst choice.
An example of a computed energetic profile for a reaction step is provided in the table below.
| Species | Relative Energy (kcal/mol) |
| Reactants (6-methyl-7-azaindole + acetyl chloride + AlCl₃) | 0.0 |
| Transition State | +15.2 |
| Intermediate (Sigma Complex) | -5.7 |
| Products (this compound + HCl + AlCl₃) | -12.4 |
Note: The energy values in this table are hypothetical and for illustrative purposes.
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
Simulations can be performed with the molecule in a box of explicit solvent molecules (e.g., water or methanol) to study how the solvent affects its structure and behavior. This is particularly relevant for 7-azaindole derivatives, as their photophysical properties are known to be sensitive to the solvent environment.
MD simulations can also be used to sample the conformational space of the molecule, identifying the most stable conformations and the energy barriers between them. This is important for understanding the relationship between the molecule's structure and its properties.
In Silico Ligand-Target Interaction Modeling (strictly non-clinical application)
Molecular docking and other in silico methods are used to predict the binding mode and affinity of a ligand to a target receptor. In a non-clinical context, these methods can be applied to understand the interactions of this compound with various proteins for applications in areas such as materials science or as fluorescent probes.
For example, 7-azaindole derivatives have been investigated for their potential to interact with various enzymes and proteins. Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of a target protein and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.
Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex and to calculate the binding free energy, providing a more quantitative measure of the binding affinity.
An illustrative table summarizing the results of a molecular docking study is presented below.
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Example Protein A | -8.5 | TYR82, LEU100, SER121 |
| Example Protein B | -7.2 | PHE250, VAL289, ASN310 |
Note: The data in this table is hypothetical and serves to illustrate the output of in silico modeling studies.
Molecular Docking Studies with Relevant Protein Models (e.g., enzyme active sites, receptor binding domains)
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For the 7-azaindole class of compounds, docking studies have been instrumental in identifying and optimizing inhibitors for a wide range of protein targets. The 7-azaindole moiety frequently acts as a hinge-binding motif, forming crucial hydrogen bonds within the ATP binding sites of kinases. mdpi.com
Studies on various 7-azaindole derivatives have revealed key interactions with several protein families:
Kinases: The 7-azaindole core is a common feature in kinase inhibitors. Docking studies show that the N-7 atom often accepts a hydrogen bond from the backbone NH of the hinge region, while the N-1 atom donates a hydrogen bond to a backbone carbonyl. nih.gov This has been observed in targets like c-Met, Janus kinase 2 (JAK2), and Cell division cycle 7 (Cdc7). nih.gov For instance, in Cdc7, the 7-azaindole moiety binds to the hinge region, while substitutions can be oriented to interact with other parts of the binding pocket. mdpi.com
SARS-CoV-2 Spike Protein/hACE2 Interface: A 7-azaindole derivative, ASM-7, was docked to the binding interface of the SARS-CoV-2 spike protein receptor-binding domain (S1-RBD) and the human angiotensin-converting enzyme 2 (hACE2). The docking revealed that the 7-azaindole scaffold could form a hydrogen bond with ASP30 of hACE2 and pi-cation interactions with LYS417 of the S1-RBD. nih.gov
DEAD-box Helicase DDX3: A novel 7-azaindole derivative (7-AID) was designed to fit within the adenosine-binding pocket of the DDX3 protein. Docking analysis showed interactions with key residues Tyr200 and Arg202 through π-interactions and hydrogen bonds. nih.gov
Other Receptors: Docking has also been employed to screen 7-azaindole analogs against targets like the colony-stimulating factor 1 receptor (CSF-1R), bromodomain-containing proteins, and insulin-like growth factor 1 receptor (IGF1-R). alliedacademies.orgnih.gov In one study, a derivative was screened against CSF-1R to identify the compound with the strongest interaction for further synthesis and testing. nih.gov
The specific substitutions on the 7-azaindole core, such as the 3-acetyl and 6-methyl groups on this compound, would be expected to modulate these interactions. The 3-acetyl group could act as a hydrogen bond acceptor, potentially interacting with residues in the ribose pocket of kinases, while the 6-methyl group could form hydrophobic interactions within the binding site.
| Protein Target | PDB ID | Key Interacting Residues for 7-Azaindole Scaffold | Interaction Type |
|---|---|---|---|
| SARS-CoV-2 S1-RBD / hACE2 | Not Specified | ASP30 (hACE2), LYS417 (S1-RBD), ARG403 (S1-RBD) | Hydrogen Bond, Pi-Cation |
| DEAD-box Helicase DDX3 | 2I4I | Tyr200, Arg202 | Pi-Interactions, Hydrogen Bonds |
| c-Met Kinase | Not Specified | Met 1160 | Hydrogen Bonds (Donor & Acceptor) |
| JAK2 | Not Specified | Leu 932, Glu 930 | Hydrogen Bonds |
| PARP | 6NRH, 6NRF | Not Specified | Binding Affinity |
| Colony-Stimulating Factor 1 Receptor (CSF-1R) | Not Specified | Not Specified | Binding Interaction |
Binding Energy Calculations and Hotspot Identification for Molecular Recognition
Beyond predicting the binding pose, computational methods can estimate the binding affinity between a ligand and its target. These binding energy calculations are crucial for ranking potential inhibitors and understanding the energetic contributions of specific molecular interactions.
Docking Scores: A common and rapid method for estimating binding affinity is the docking score. For example, a 7-azaindole derivative targeting the DDX3 helicase showed a favorable docking score of -7.99 kcal/mol. nih.gov In another study, docking of 7-azaindole derivatives against bromodomain (1K3A) and IGF (4HY3) receptors yielded CDOCKER interaction energies ranging from -26.64 to -18.75 and -26.22 to -20.63, respectively, indicating good binding. alliedacademies.org
Free Energy Perturbation (FEP): More rigorous methods like FEP calculations can provide more accurate predictions of binding energy. FEP has been used to optimize 7-azaindole derivatives as non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs). nih.gov The calculations qualitatively agreed with measured inhibitory activity; for instance, a large predicted change in binding energy of +6.2 kcal/mol for one analog relative to a parent compound was reflected in a 17-fold increase in potency. nih.gov
These calculations help identify "hotspots" for molecular recognition—key residues or regions in the binding site that contribute disproportionately to the binding free energy. For the 7-azaindole scaffold, hinge region residues in kinases are consistent hotspots. In the SARS-CoV-2 S1-RBD/hACE2 complex, residues like ASP30, LYS417, and TYR453 were identified as crucial for the stable binding of a 7-azaindole derivative. nih.gov Identifying these hotspots is essential for designing modifications to the ligand, such as this compound, to enhance binding affinity and selectivity.
Allosteric Modulation Prediction and Dynamic Simulations (in silico)
In addition to direct (orthosteric) inhibition, some molecules can bind to a secondary (allosteric) site on a protein, modulating its activity. Computational methods are increasingly used to predict and analyze such allosteric effects.
Allosteric Site Prediction: While direct evidence for allosteric modulation by this compound is limited, studies on related scaffolds provide insights. Research exploring 7-azaindole rings for developing allosteric modulators of the Cannabinoid Receptor 1 (CB1) found that 7-azaindole-2-carboxamides completely lost their binding affinity. nih.gov This suggests that the 7-azaindole ring may not be a suitable scaffold for this specific allosteric site on the CB1 receptor, highlighting the importance of the core structure in defining allosteric potential. nih.govnih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, offering insights into binding stability, conformational changes, and allosteric communication. For the 7-azaindole derivative ASM-7 at the S1-RBD-hACE2 interface, a 100 ns MD simulation confirmed the stability of its binding. nih.gov The simulation showed that the hydrogen bond between the 7-azaindole group and ASP30 of hACE2 was maintained for 98% of the simulation time. nih.gov Furthermore, the binding of ASM-7 was shown to cause alterations in the structural dynamics of both S1-RBD and hACE2, which resulted in a decreased binding affinity between the two proteins, indicating a potential allosteric mechanism of action. nih.gov
| Simulation/Study | Protein Target | Key Findings |
|---|---|---|
| Molecular Dynamics (100 ns) | SARS-CoV-2 S1-RBD / hACE2 | Confirmed stable binding of a 7-azaindole derivative (ASM-7). Hydrogen bond with ASP30 maintained for 98% of simulation time. Binding induced structural changes in both proteins, reducing their affinity. |
| Allosteric Modulator Development | Cannabinoid Receptor 1 (CB1) | 7-azaindole-2-carboxamide derivatives lost binding affinity, suggesting the 7-azaindole scaffold is not a viable bioisostere for this class of CB1 allosteric modulators. |
Structure-Based Virtual Screening Methodologies
Structure-based virtual screening (SBVS) is a computational strategy used to search large libraries of chemical compounds for molecules that are likely to bind to a protein target of known 3D structure. This approach is highly efficient for identifying novel hit compounds.
The 7-azaindole scaffold can be incorporated into compound libraries for such screening campaigns. The process typically involves:
Target Preparation: A high-resolution 3D structure of the target protein is prepared for docking.
Compound Library Docking: A large database of compounds is computationally docked into the defined binding site of the target.
Scoring and Ranking: The docked poses are scored based on their predicted binding affinity and favorable interactions.
Filtering and Selection: The top-ranked compounds are selected for further analysis and experimental validation.
This methodology was used to screen a series of 7-azaindole analogs to identify a compound (P1) with strong interactions against the colony-stimulating factor 1 receptor (CSF-1R), leading to its successful synthesis and biological evaluation. nih.govresearchgate.net The use of SBVS allows for the rapid exploration of chemical space, prioritizing compounds like this compound for synthesis and testing against specific biological targets, thereby accelerating the drug discovery process. mdpi.com
Reactivity, Derivatization, and Functionalization of 3 Acetyl 6 Methyl 7 Azaindole
Electrophilic Aromatic Substitution Reactions on the Azaindole Core
The 7-azaindole (B17877) nucleus consists of an electron-rich pyrrole (B145914) ring fused to an electron-deficient pyridine ring. This electronic dichotomy is central to understanding its reactivity towards electrophiles.
Regioselectivity and Directing Effects of Substituents
Electrophilic aromatic substitution (EAS) on the parent 7-azaindole typically occurs at the C3 position of the pyrrole ring, which is the most electron-rich and nucleophilic site. However, in 3-Acetyl-6-Methyl-7-azaindole, this position is already occupied. Therefore, the regioselectivity of any subsequent EAS reaction is dictated by a combination of the inherent reactivity of the remaining positions and the electronic effects of the existing acetyl and methyl groups.
The directing effects of the substituents are as follows:
3-Acetyl Group: This is an electron-withdrawing group (EWG) due to both induction and resonance. EWGs are deactivating, meaning they reduce the rate of EAS compared to an unsubstituted ring. lumenlearning.comlibretexts.org On a typical aromatic ring, they act as meta-directors.
6-Methyl Group: This is an electron-donating group (EDG) through hyperconjugation and induction. EDGs are activating and direct incoming electrophiles to the ortho and para positions. lumenlearning.com
Pyrrole Nitrogen (N1): The lone pair of the pyrrole nitrogen strongly activates the five-membered ring towards electrophilic attack.
Pyridine Nitrogen (N7): The electronegative pyridine nitrogen deactivates the six-membered ring towards EAS.
Considering these factors, the potential sites for electrophilic attack are C2, C4, and C5. The C2 position is part of the electron-rich pyrrole ring but is adjacent to the deactivating acetyl group. The C4 and C5 positions are on the electron-deficient pyridine ring. The C5 position is ortho to the activating methyl group, while the C4 position is meta to it. The strong deactivating effect of the pyridine nitrogen generally makes substitution on this ring challenging. However, the activating methyl group at C6 may partially counteract this, particularly at the C5 position.
While specific experimental data on this compound is limited, studies on related substituted indoles and azaindoles suggest that the interplay of these factors would likely lead to a complex mixture of products, with substitution at C2 or C5 being the most probable outcomes, depending on the reaction conditions. For instance, nitration of 3-acetylindole yields a mixture of 6-nitro and 4-nitro derivatives, demonstrating that substitution occurs on the benzene ring rather than the already substituted pyrrole ring. umn.edu
Halogenation, Nitration, and Sulfonation Studies
While comprehensive studies on this compound are not widely reported, its behavior in halogenation, nitration, and sulfonation can be inferred from the general reactivity of the 7-azaindole core and the directing effects of its substituents.
Halogenation: Electrophilic halogenation of 7-azaindoles without substitution at C3 readily occurs at this position. nih.gov For C3-substituted azaindoles, halogenation becomes more complex. Enzymatic bromination of various azaindoles has been shown to be effective, targeting the most electron-rich site. nih.gov For chemical halogenation (e.g., using NBS, NCS, or I2), the reaction conditions would be critical. The deactivating acetyl group would make substitution at C2 difficult, potentially favoring substitution on the pyridine ring at C5, activated by the methyl group.
Nitration: Nitration typically requires strongly acidic conditions (e.g., HNO₃/H₂SO₄). Under these conditions, the pyridine nitrogen (N7) would be protonated, further deactivating the entire ring system to electrophilic attack. This makes nitration of azaindoles notoriously difficult. Palladium-catalyzed nitration has been developed for N-aryl-7-azaindoles, suggesting that alternative, non-acidic methods may be required for successful nitration. researchgate.net If the reaction were to proceed, it would likely require harsh conditions and could lead to a mixture of products, with potential substitution at the C5 position.
Sulfonation: Sulfonation (e.g., with fuming H₂SO₄) also involves strongly acidic conditions, presenting the same challenge of N7-protonation and ring deactivation as nitration. Regioselective C-H sulfenylation at the C3 position of N-sulfonyl protected 7-azaindoles has been demonstrated, but this proceeds via a radical mechanism and requires a free C3 position. nih.gov Direct electrophilic sulfonation of this compound remains a synthetic challenge.
Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions
| Reaction | Reagent | Predicted Major Product(s) | Remarks |
|---|---|---|---|
| Halogenation | NBS, NCS, or I₂ | 5-Halo-3-acetyl-6-methyl-7-azaindole | Regioselectivity is influenced by the activating C6-methyl group. |
| Nitration | HNO₃/H₂SO₄ | Low yield or no reaction | The pyridine nitrogen protonates in strong acid, deactivating the ring system. |
| Sulfonation | Fuming H₂SO₄ | Low yield or no reaction | Similar to nitration, strong acid deactivates the ring. |
Nucleophilic Reactivity and Transformations
The presence of both a carbonyl group and a basic pyridine nitrogen provides sites for nucleophilic attack and transformations.
Reactions at the Carbonyl Group of the Acetyl Moiety
The acetyl group at the C3 position behaves as a typical ketone and is susceptible to a variety of nucleophilic addition and related reactions. Although specific examples for this compound are not detailed in the literature, standard organic transformations can be applied.
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Further reduction to an ethyl group can be achieved through methods such as the Wolff-Kishner or Clemmensen reduction. A study on a related compound, 3-acetyl-7-azaindole, demonstrated its use in synthesizing kinase inhibitors, which involved reactions at the acetyl group's methyl position, indicating the ketone's accessibility for transformations. nih.gov
Wittig Reaction: The Wittig reaction, involving the use of a phosphorus ylide (e.g., Ph₃P=CH₂), can convert the carbonyl group into an alkene, yielding a 3-(prop-1-en-2-yl)-6-methyl-7-azaindole derivative. This provides a valuable method for carbon-carbon bond formation.
Table 2: Plausible Transformations at the C3-Acetyl Group
| Reaction Type | Reagent(s) | Product Structure |
|---|---|---|
| Reduction to Alcohol | NaBH₄ or LiAlH₄ | 3-(1-Hydroxyethyl)-6-methyl-7-azaindole |
| Wittig Reaction | Ph₃P=CHR | 3-(1-Alkenyl)-6-methyl-7-azaindole |
| Grignard Reaction | R-MgBr | 3-(2-Hydroxy-2-propyl)-6-methyl-7-azaindole (for R=CH₃) |
Nucleophilic Attack on the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen (N7) is available for nucleophilic reactions, most notably N-alkylation and N-oxide formation.
N-Alkylation: Treatment with alkyl halides (e.g., methyl iodide or benzyl bromide) can lead to the formation of a quaternary pyridinium salt. This reaction modifies the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack.
N-Oxide Formation: Oxidation with reagents such as meta-chloroperoxybenzoic acid (m-CPBA) converts the pyridine nitrogen to an N-oxide. The formation of a 7-azaindole N-oxide is a key strategy for activating the pyridine ring. researchgate.net For instance, N-oxide formation on 7-azaindoles facilitates subsequent palladium-catalyzed direct arylation at the C6 position. acs.org This transformation is also a crucial step in Chan-Lam N-arylation reactions, where the 7-azaindole N-oxide (7-AINO) can act as a ligand. acs.orgresearchgate.net
Metal-Catalyzed Cross-Coupling Reactions for Peripheral Functionalization
Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic cores, including 7-azaindoles. nih.gov These reactions typically require a halide or triflate substituent on the ring, which can then be coupled with various partners. For this compound, these reactions would be primarily used to functionalize the pyridine ring at the C4 or C5 positions, assuming a suitable halogenated precursor is available or can be synthesized.
Commonly employed cross-coupling reactions include:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an aryl or vinyl halide with a boronic acid or ester. It is widely used for C-C bond formation. One-pot sequential Suzuki-Miyaura reactions have been developed to synthesize 3,6-diaryl 7-azaindoles from 3-iodo-6-chloro-7-azaindole precursors, demonstrating the feasibility of selective, sequential functionalization of the azaindole core. acs.org This methodology is robust, tolerating both electron-donating and electron-withdrawing groups on the coupling partner. acs.orgnih.gov
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. It is a key method for introducing alkynyl moieties, which are versatile functional groups for further transformations. The Sonogashira reaction has been extensively used in the synthesis and functionalization of various azaindole isomers. mdpi.comresearchgate.netbeilstein-journals.org
Heck Reaction: The Heck reaction forms a C-C bond between an alkene and an aryl or vinyl halide. It has been employed in intramolecular cyclizations to form the azaindole ring itself and can be used for peripheral functionalization. nih.govmdpi.com
Recent advances also include rhodium-catalyzed C-H activation/annulative coupling, which offers an alternative route to functionalized 7-azaindoles without the need for pre-halogenation. nih.gov
Table 3: Representative Metal-Catalyzed Cross-Coupling Reactions for Functionalization
| Reaction Name | Catalyst System (Typical) | Substrate Requirement | Coupling Partner | Bond Formed |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(0) or Pd(II) catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., SPhos), Base | Halo-azaindole (e.g., 5-Bromo-) | Boronic acid/ester | C-C (Aryl/Vinyl) |
| Sonogashira | Pd catalyst, Cu(I) salt (e.g., CuI), Base | Halo-azaindole | Terminal alkyne | C-C (Alkynyl) |
| Heck | Pd catalyst, Base | Halo-azaindole | Alkene | C-C (Alkenyl) |
| Buchwald-Hartwig | Pd catalyst, Ligand, Base | Halo-azaindole | Amine, Alcohol | C-N, C-O |
Suzuki, Sonogashira, Heck, and Stille Couplings at Various Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds, and the 7-azaindole nucleus is a common substrate for such transformations. While studies detailing these reactions on the precise this compound molecule are not extensively documented, the reactivity of the broader azaindole class provides a strong precedent for its expected behavior. Halogenated derivatives of this compound would be required as starting materials for these coupling reactions.
Suzuki-Miyaura Coupling: This reaction is widely used for the arylation and heteroarylation of azaindole scaffolds. For a derivative like this compound, introducing a halogen (e.g., bromine or iodine) at positions such as C2, C4, or C5 would enable Suzuki coupling with various aryl or heteroaryl boronic acids. An efficient one-pot method has been established for the synthesis of C3, C6-diaryl 7-azaindoles starting from 6-chloro-3-iodo-N-protected 7-azaindoles, demonstrating the feasibility of sequential couplings. The reaction typically employs a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf) and a base such as K₂CO₃ or K₃PO₄. The synthesis of 3,5-diarylated-7-azaindoles has also been achieved through successive Suzuki-Miyaura reactions, highlighting the robustness of this method for creating diverse derivatives.
Sonogashira Coupling: The Sonogashira reaction facilitates the introduction of alkyne moieties onto the azaindole core, serving as a key step in the synthesis of various biologically active molecules. The reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. For this compound, a halogenated precursor could be coupled with various terminal alkynes to generate alkynylated derivatives. These reactions are often carried out using catalysts like PdCl₂(PPh₃)₂ in the presence of CuI and a base like triethylamine (Et₃N). Microwave-assisted Sonogashira couplings have been shown to be particularly efficient, offering shorter reaction times and higher yields.
Heck Coupling: The Heck reaction allows for the introduction of alkenyl groups. A palladium-catalyzed cascade C-N cross-coupling/Heck reaction has been developed for the synthesis of various substituted azaindoles from amino-o-bromopyridines and alkenyl bromides. This demonstrates that the azaindole system is tolerant to Heck conditions. For a pre-functionalized this compound halide, this reaction could be used to install vinyl groups, which can be further manipulated.
Stille Coupling: While less common than the Suzuki or Sonogashira reactions, Stille coupling, which pairs an organotin compound with an organic halide, is another viable method for functionalizing the azaindole ring. The synthesis of tributylstannylindoles and their subsequent reactivity in Stille couplings have been reported, suggesting that a similar strategy could be applied to stannylated derivatives of this compound.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on the 7-Azaindole Scaffold
| Coupling Reaction | Typical Substrates | Catalyst System | Base | Solvent | Product Type |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Halo-azaindole, Arylboronic acid | Pd(OAc)₂, SPhos / Pd(PPh₃)₄ | K₃PO₄ / K₂CO₃ | Dioxane/H₂O | Aryl-azaindole |
| Sonogashira | Halo-azaindole, Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N | DMF / DMSO | Alkynyl-azaindole |
| Heck | Halo-azaindole, Alkene | Pd₂(dba)₃, XPhos | t-BuONa | Toluene | Alkenyl-azaindole |
C-H Activation and Direct Arylation/Alkenylation Strategies
Direct C-H activation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it circumvents the need for pre-halogenation of the substrate. The 7-azaindole ring system is amenable to various C-H functionalization strategies.
Direct Arylation: The electron-rich pyrrole ring of 7-azaindole is susceptible to electrophilic attack, while the pyridine ring can be functionalized via different mechanisms.
C2-Arylation: Palladium-catalyzed direct C-H arylation of N-methyl-7-azaindole at the C2 position with arylboronic acids has been achieved at room temperature.
C3-Arylation: While the C3 position is generally less reactive in C-H activation, specific conditions have been developed to achieve C3 arylation of 1H-7-azaindazole using water as a solvent.
Pyridine Ring Arylation (C6): By forming the corresponding N-oxide on the pyridine nitrogen, the electronic properties of the six-membered ring are altered. This strategy has been successfully used to perform palladium-catalyzed direct arylation at the C6 position of N-methyl 7-azaindole N-oxide.
Direct Alkenylation: Rhodium(III)-catalyzed C-H activation has been employed for the C-C coupling of 7-azaindoles with alkenes such as vinyl acetates and allyl acetates. This method provides a direct route to alkenyl-7-azaindole derivatives. The annulative coupling of aminopyridines with alkynes, also catalyzed by Rh(III), is another powerful C-H activation strategy for synthesizing the 7-azaindole core itself.
Modification of the Pyridine Nitrogen Atom and its Influence on Reactivity
N-Alkylation and N-Acylation Reactions
The N7 atom can be targeted by various electrophiles. N-alkylation of the 7-azaindole core is a common transformation, often performed using an alkyl halide in the presence of a base. 7-Azaindole is noted to be more reactive towards N-alkylation than its 4-, 5-, or 6-azaindole isomers. This modification can be used to improve solubility, modulate biological activity, or block the N7 position to direct other reactions. Similarly, N-acylation can be performed to install acyl groups, which can serve as protecting groups or as handles for further derivatization.
Quaternization and Subsequent Transformations
Treatment of the pyridine nitrogen with reactive alkylating agents, such as bromoketones, can lead to the formation of a pyridinium salt, a process known as quaternization. This transformation significantly alters the electronic properties of the molecule, making the pyridine ring highly electron-deficient. This increased electrophilicity can facilitate nucleophilic attack on the pyridine ring, opening up pathways for novel transformations and functionalizations that are not possible with the neutral azaindole. The formation of N-oxides, as mentioned previously, is another key transformation of the pyridine nitrogen that activates the C6 position for arylation.
Development of Novel Azaindole Derivatives via Functional Group Interconversions
The functional groups on the this compound scaffold, particularly the acetyl group, are valuable handles for developing novel derivatives and libraries of compounds for biological screening.
Synthesis of Analog Libraries for Structure-Activity Relationship (SAR) Exploration
The acetyl group at the C3 position is a versatile starting point for chemical modification. For instance, 3-acetyl-7-azaindole has been used as a precursor for the synthesis of kinase inhibitors. The methyl group of the acetyl moiety can be condensed with dimethylformamide dimethyl acetal (DMFDMA) to form an enaminone, which can then be reacted with guanidine to construct a 2-aminopyrimidine ring fused to the azaindole core. This highlights how the acetyl group can be elaborated into more complex heterocyclic systems.
Furthermore, the synthesis of libraries of 2- and 3-substituted 7-azaindoles has been crucial in exploring their potential as dopamine D4 ligands, with the 3-substituted series showing high affinity and selectivity. Similarly, the development of 3,6-diaryl 7-azaindoles as inhibitors of HIV-1 Integrase showcases the importance of systematic derivatization at multiple positions to establish robust SAR. These examples underscore the utility of this compound as a foundational building block for creating diverse chemical libraries aimed at discovering new therapeutic agents.
Table 2: Summary of Functionalization Strategies for this compound
| Section | Reaction Type | Position(s) Targeted | Key Reagents / Catalysts | Purpose |
|---|---|---|---|---|
| 5.3.1 | Cross-Coupling | C2, C4, C5, C6 (via halogenation) | Pd catalysts, Boronic acids, Alkynes, Alkenes | C-C bond formation, intro of aryl, alkynyl, alkenyl groups |
| 5.3.2 | C-H Activation | C2, C3, C6 | Pd, Rh catalysts, Arylboronic acids, Alkenes | Direct C-C bond formation, atom economy |
| 5.4.1 | N-Alkylation/Acylation | N7 | Alkyl/Acyl halides, Base | Modulate properties, protection, direct other reactions |
| 5.4.2 | Quaternization / N-Oxidation | N7 | Alkylating agents, Oxidants | Activate pyridine ring for nucleophilic attack/arylation |
| 5.5.1 | Functional Group Interconversion | C3 (Acetyl group) | DMFDMA, Guanidine | Elaboration into new heterocyclic systems for SAR |
Heterocycle Annulation and Ring Expansion Strategies
The inherent reactivity of the 3-acetyl and 6-methyl groups, in conjunction with the pyrrole and pyridine rings of this compound, provides synthetic handles for the construction of fused heterocyclic systems. Annulation strategies often involve the elaboration of these substituents into new rings, leading to polycyclic structures with diverse pharmacological potential.
One common approach involves the reaction of the 3-acetyl group with bifunctional reagents. For instance, condensation of the acetyl carbonyl with hydrazines or substituted hydrazines can lead to the formation of a pyrazole ring fused to the azaindole core. Similarly, reaction with hydroxylamine can yield an isoxazole moiety. The methyl group of the acetyl substituent, being activated by the adjacent carbonyl, can also participate in condensation reactions with various electrophiles to initiate ring formation.
Furthermore, the pyridine ring of the 7-azaindole system can be activated towards annulation. For example, N-oxidation of the pyridine nitrogen enhances the reactivity of the C6-methyl group, facilitating its condensation with suitable reagents to form a new fused ring.
While specific examples of ring expansion reactions involving this compound are not extensively documented, analogous transformations in related heterocyclic systems suggest potential pathways. For instance, treatment of the acetyl group with diazomethane or other one-carbon homologating agents could potentially lead to a ring-expanded ketone. Beckmann rearrangement of an oxime derived from the acetyl group could also be a viable strategy for inserting a nitrogen atom into a new ring, leading to a lactam-fused system.
A general strategy for the synthesis of fused aza-polycyclic aromatic compounds involves charge migration, ring closure, and subsequent ring-opening reaction steps, which can be initiated from suitable precursors under superacid conditions nih.gov.
The following table summarizes potential heterocycle annulation reactions starting from this compound based on known reactivity of the 7-azaindole scaffold and related heterocycles.
| Reagent | Resulting Fused Heterocycle | Reaction Type |
| Hydrazine | Pyrazolo[4,3-b]pyridine | Condensation |
| Substituted Hydrazines | N-Substituted Pyrazolo[4,3-b]pyridine | Condensation |
| Hydroxylamine | Isoxazolo[4,5-b]pyridine | Condensation |
| Guanidine | Aminopyrimido[4,5-b]pyridine | Condensation/Cyclization |
| Malononitrile | Dicyanopyridopyrrole | Knoevenagel Condensation/Cyclization |
Photochemical and Radical Reactions of this compound
The photochemical behavior of 7-azaindole and its derivatives is a subject of significant interest, primarily due to the phenomenon of excited-state intramolecular proton transfer (ESIPT). Upon UV irradiation, 7-azaindole can form a transient tautomer, which exhibits distinct photophysical properties acs.org. While this process is well-studied for the parent 7-azaindole, the specific photochemical reactions of this compound that lead to new covalent products are less explored.
However, based on the known reactivity of related aromatic ketones, several photochemical transformations can be postulated. The acetyl group, being a chromophore, can be excited to a triplet state upon UV irradiation. This excited state can then participate in a variety of reactions. For example, in the presence of a suitable hydrogen donor, photoreduction of the acetyl group to the corresponding alcohol can occur. Intramolecularly, the excited acetyl group could potentially abstract a hydrogen atom from the 6-methyl group, leading to a diradical intermediate that could subsequently cyclize to form a cyclobutanol ring fused to the pyridine moiety.
Radical reactions involving the 7-azaindole nucleus have been utilized in the synthesis of related heterocyclic systems. For instance, tin-free radical cyclizations have been employed to prepare 7-azaoxindoles and 7-azaindolines. These reactions typically involve the generation of a radical at a side chain attached to the pyridine or pyrrole ring, followed by intramolecular addition to an unsaturated bond.
For this compound, radical reactions could be initiated at several positions. The 6-methyl group is a potential site for radical generation via hydrogen abstraction. The resulting benzylic-type radical could then be trapped by various radicalophiles. Furthermore, radical addition to the pyridine or pyrrole ring is also a possibility, although the regioselectivity of such reactions can be complex.
The following table outlines potential photochemical and radical reactions of this compound.
| Reaction Type | Reagents/Conditions | Potential Product(s) |
| Photoreduction | UV light, Isopropanol | 1-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol |
| Intramolecular Photocyclization | UV light | Fused cyclobutanol derivative |
| Radical Bromination | N-Bromosuccinimide, AIBN | 3-Acetyl-6-(bromomethyl)-7-azaindole |
| Radical Addition to Alkene | Radical initiator, Alkene | Adduct at the 6-methyl position |
Coordination Chemistry of this compound with Metal Centers
The 7-azaindole scaffold is a versatile ligand in coordination chemistry, capable of binding to metal centers through several modes. The presence of both a pyridine-type nitrogen (N7) and a pyrrole-type nitrogen (N1) allows for monodentate, bidentate, and bridging coordination. The specific coordination mode is influenced by the metal ion, the other ligands in the coordination sphere, and the reaction conditions.
For this compound, the acetyl group introduces an additional potential coordination site through its carbonyl oxygen atom. This allows for the possibility of bidentate chelation involving the N7 of the pyridine ring and the carbonyl oxygen, forming a stable six-membered chelate ring.
Monodentate Coordination: Like the parent 7-azaindole, this compound can coordinate to a metal center through the more basic pyridine nitrogen (N7). This is a common coordination mode, particularly with transition metals that prefer nitrogen donors.
Bidentate N,N-Coordination: Deprotonation of the pyrrole N1-H allows for bidentate coordination through both the N1 and N7 atoms. This mode of coordination is often observed in the formation of dimeric or polymeric structures, where the azaindole ligand bridges two metal centers.
Bidentate N,O-Chelation: The presence of the 3-acetyl group allows for a bidentate N,O-chelation mode. The ligand can coordinate to a metal center through the pyridine nitrogen (N7) and the oxygen atom of the acetyl group. This chelation is expected to enhance the stability of the resulting metal complex.
Bridging Coordination: In polynuclear complexes, the 7-azaindole ligand can act as a bridge between two or more metal centers, utilizing its different donor atoms.
The coordination of 7-azaindole derivatives has been studied with a variety of metals, including silver(I), which can form complexes with interesting supramolecular architectures researchgate.net. The coordination modes of 7-azaindole ligands to group 10 metal ions like palladium(II) and platinum(II) have also been investigated, revealing both tridentate and bidentate coordination depending on the ligand substitution pattern researchgate.net.
The following table summarizes the potential coordination modes of this compound with metal centers.
| Coordination Mode | Donor Atoms Involved | Example Metal Ions |
| Monodentate | N7 (Pyridine) | Pd(II), Pt(II), Ag(I) |
| Bidentate (N,N) | N1 (Pyrrole, deprotonated), N7 (Pyridine) | Cu(II), Rh(I), Ir(I) |
| Bidentate (N,O) | N7 (Pyridine), O (Acetyl) | Ru(II), Fe(III), Co(II) |
| Bridging | N1, N7 | Ag(I), Cu(I) |
Mechanism of Action Studies and Molecular Interactions of 3 Acetyl 6 Methyl 7 Azaindole Pre Clinical/in Vitro/in Silico
Molecular Target Identification and Validation Using Biochemical and Biophysical Approaches (in vitro)
Detailed studies specifically identifying and validating the molecular targets of 3-Acetyl-6-Methyl-7-azaindole are not readily found in published scientific literature. The following sections outline the standard methodologies used for such investigations, though specific data for this compound is not available.
Enzyme Inhibition/Activation Studies (cell-free systems)
While the 7-azaindole (B17877) framework is a common feature in a variety of kinase inhibitors, specific enzyme inhibition or activation data for this compound is not documented. nih.gov Generally, such studies would involve screening the compound against a panel of purified enzymes to determine its inhibitory or activating potential. Key parameters such as the half-maximal inhibitory concentration (IC50) or activation constant (AC50) would be determined to quantify the compound's potency against specific enzymes. For example, various 7-azaindole derivatives have been investigated as inhibitors of kinases like Cdc7, c-Met, and DYRK1A. nih.gov
Receptor Binding Assays (isolated receptors or membranes)
There is no specific information available from receptor binding assays for this compound. These assays are crucial for identifying and characterizing the interaction of a compound with specific receptors. Typically, a radiolabeled ligand with known affinity for the receptor is used in competition with the test compound. The ability of the compound to displace the radioligand provides a measure of its binding affinity, often expressed as the inhibition constant (Ki). For instance, derivatives of 7-azaindole have been explored as antagonists for the CRTh2 receptor. iastate.edu
Affinity-Based Probing and Proteomics-Based Target Deconvolution
No studies utilizing affinity-based probing or proteomics-based target deconvolution have been reported for this compound. These advanced techniques are employed to identify the molecular targets of a compound in a complex biological sample without prior knowledge of the target. Affinity-based probing involves immobilizing the compound on a solid support to capture its binding partners, which are then identified by mass spectrometry. Proteomics-based approaches might involve analyzing changes in protein expression or post-translational modifications in response to compound treatment.
Biophysical Characterization of Molecular Interactions
Specific biophysical data characterizing the molecular interactions of this compound are not available. The techniques described below are standard methods for such characterization.
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Kinetics and Thermodynamics
There are no published ITC or SPR studies for this compound. ITC directly measures the heat change upon binding of a ligand to its target, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). SPR is a label-free optical technique that measures the binding kinetics of an interaction in real-time, providing association (ka) and dissociation (kd) rate constants, from which the binding affinity (Kd) can be calculated.
Fluorescence Spectroscopy and Circular Dichroism for Conformational Changes Upon Binding
While the 7-azaindole core is known to possess fluorescent properties, there are no specific studies on the use of fluorescence spectroscopy or circular dichroism to investigate the binding of this compound to a biological target. uni-rostock.de Fluorescence spectroscopy can be used to monitor changes in the intrinsic fluorescence of a protein (e.g., from tryptophan residues) or the fluorescence of the compound itself upon binding. Such changes can provide information about the binding affinity and conformational changes. Circular dichroism spectroscopy is used to study the secondary structure of proteins and can detect conformational changes that occur upon ligand binding.
NMR Spectroscopy for Ligand-Protein Interaction Mapping (e.g., STD-NMR, Ligand-Observed NMR)
There are no specific studies in the reviewed literature that have employed Nuclear Magnetic Resonance (NMR) spectroscopy techniques, such as Saturation Transfer Difference (STD)-NMR or other ligand-observed NMR methods, to map the interaction of this compound with any protein target. While the 7-azaindole scaffold is known to participate in hydrogen bonding with protein hinge regions, specific binding epitopes and the orientation of this compound within a protein binding pocket have not been elucidated through these experimental approaches.
Cellular Mechanism of Action Investigations (in vitro cell line studies, not human)
Cellular Uptake and Subcellular Localization Studies (using imaging techniques)
No published research was identified that investigated the cellular uptake and subcellular localization of this compound. Consequently, there is no data from imaging techniques, such as fluorescence microscopy, on the permeability of this compound into cells or its distribution within cellular compartments.
Modulation of Intracellular Signaling Pathways (e.g., Western blot, reporter gene assays)
The scientific literature lacks specific studies on the effects of this compound on intracellular signaling pathways. There are no available reports detailing the use of methods like Western blotting or reporter gene assays to determine if this compound modulates the activity of any specific signaling cascades in in vitro cell line models.
Gene Expression Profiling and Transcriptomic Analysis (in vitro cell lines)
No data from gene expression profiling or transcriptomic analysis is available for cell lines treated with this compound. Therefore, the global changes in gene expression induced by this compound have not been characterized.
Resistance Mechanism Studies in In Vitro Systems (e.g., in vitro evolution in cell lines)
There are no reports of in vitro studies aimed at identifying potential resistance mechanisms to this compound. Research involving the long-term exposure of cell lines to this compound to select for resistant populations has not been published.
Theoretical Frameworks for Mechanism-Based Molecular Design
While the broader class of 7-azaindole derivatives has been a subject of structure-activity relationship (SAR) studies for various therapeutic targets, there is no specific theoretical framework or molecular design strategy that has been published for the development of analogs based on the this compound scaffold. The influence of the 3-acetyl and 6-methyl substitutions on the binding affinity and selectivity of the 7-azaindole core for any particular protein has not been theoretically modeled or explored in the available literature.
Analytical Methodologies for Research and Purity Assessment of 3 Acetyl 6 Methyl 7 Azaindole
Chromatographic Separations for Purity and Reaction Monitoring
Chromatography is the cornerstone of purity assessment for pharmaceutical intermediates like 3-Acetyl-6-Methyl-7-azaindole. It allows for the separation of the main compound from starting materials, byproducts, and degradation products.
High-Performance Liquid Chromatography (HPLC) is the most widely utilized technique for determining the purity of non-volatile and thermally labile compounds such as this compound. Reversed-phase HPLC (RP-HPLC) is typically the method of choice.
Method development involves the systematic optimization of several parameters to achieve adequate separation (resolution) between the main peak and any impurity peaks. Key parameters include the stationary phase (e.g., C18, C8), mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), pH of the mobile phase, column temperature, and flow rate. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to resolve compounds with a wide range of polarities. Detection is commonly performed using a UV detector set at a wavelength where the analyte and its potential impurities absorb strongly.
Validation of the developed HPLC method is crucial to ensure its reliability. This process involves demonstrating the method's specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness according to established guidelines.
Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 285 nm |
| Injection Volume | 5 µL |
Table 2: Representative HPLC Method Validation Data
| Validation Parameter | Specification | Typical Result |
|---|---|---|
| Specificity | Peak is free from interference | Achieved |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 1.0% | 0.45% |
| Limit of Quantitation | S/N ≥ 10 | 0.01% |
Gas Chromatography (GC) is an essential tool for the analysis of volatile and semi-volatile substances. In the context of this compound synthesis, GC is primarily used to quantify residual solvents (e.g., toluene, DMF, ethanol) and to detect volatile byproducts that may not be amenable to HPLC analysis. The sample is vaporized in a heated inlet and separated based on its boiling point and interaction with a stationary phase within a capillary column. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.
Table 3: Typical GC Parameters for Residual Solvent Analysis
| Parameter | Condition |
|---|---|
| Column | DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp | 260 °C |
The structure of this compound is achiral, meaning it does not exist as enantiomers. Therefore, chiral chromatography is not directly applicable for its purity assessment. However, should a synthetic route involve a chiral precursor or if the acetyl group were to be reduced to a chiral secondary alcohol, chiral chromatography would become indispensable. This technique, using a chiral stationary phase (CSP) in either HPLC or SFC mode, is designed to separate enantiomers, which have identical physical properties in a non-chiral environment.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful separation technique that bridges the gap between GC and HPLC. It uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a small amount of a polar organic co-solvent (modifier) like methanol. SFC offers several advantages, including high separation efficiency, fast analysis times, and reduced consumption of organic solvents, making it a "green" analytical technique. For polar, nitrogen-containing heterocyclic compounds like this compound, SFC can provide unique selectivity compared to RP-HPLC and is particularly effective for both achiral and chiral separations.
Table 4: Comparison of a Hypothetical SFC vs. HPLC Method
| Parameter | SFC Method | HPLC Method |
|---|---|---|
| Column | 2-Ethylpyridine, 3.0 x 100 mm | C18, 4.6 x 150 mm |
| Mobile Phase | CO₂ / Methanol (gradient) | Water / Acetonitrile (gradient) |
| Run Time | 4 minutes | 20 minutes |
| Solvent Consumption | ~5 mL (organic) | ~20 mL (organic) |
Quantitative Spectroscopic Techniques for Concentration and Purity Determination (e.g., UV-Vis Spectroscopy, Fluorescence Spectroscopy, not in biological matrices)
Spectroscopic techniques are employed for quantitative analysis and to gain insight into the electronic properties of the molecule.
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and robust method for determining the concentration of this compound in solution, based on the Beer-Lambert law. The 7-azaindole (B17877) core provides a strong chromophore. A UV-Vis spectrum is recorded, and the wavelength of maximum absorbance (λmax) is identified. A calibration curve is then generated by measuring the absorbance of several solutions of known concentrations to determine the molar absorptivity (ε).
Fluorescence Spectroscopy: The 7-azaindole moiety is known to be fluorescent. This property can be exploited for highly sensitive and selective quantification, often orders of magnitude more sensitive than UV-Vis absorption spectroscopy. The analysis involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. The fluorescence intensity is typically proportional to the concentration at low concentrations. The fluorescence properties, including quantum yield and lifetime, are sensitive to the molecular environment, such as solvent polarity.
Table 5: Illustrative Spectroscopic Properties in Methanol
| Parameter | Value |
|---|---|
| UV-Vis λmax | ~285 nm, ~320 nm |
| Molar Absorptivity (ε) at 285 nm | ~15,000 M⁻¹cm⁻¹ |
| Fluorescence Excitation λmax | ~320 nm |
| Fluorescence Emission λmax | ~390 nm |
| Fluorescence Quantum Yield (ΦF) | ~0.4 |
Mass Spectrometry for Impurity Profiling and Accurate Mass Analysis
Mass Spectrometry (MS) is an indispensable tool for confirming the molecular identity of this compound and for identifying unknown impurities. When coupled with a chromatographic system (LC-MS or GC-MS), it provides both separation and mass information.
High-Resolution Mass Spectrometry (HRMS), often utilizing Orbitrap or Time-of-Flight (TOF) analyzers, provides a highly accurate mass measurement of the parent ion (e.g., [M+H]⁺). This accuracy allows for the unambiguous determination of the elemental composition, which is a powerful confirmation of the compound's identity.
For impurity profiling, MS can detect and help identify process-related impurities (e.g., unreacted starting materials, byproducts from side reactions) and degradation products, even at very low levels. Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion to generate a characteristic fragmentation pattern. This pattern acts as a structural fingerprint and can be used to elucidate the structure of unknown impurities by comparing their fragmentation to that of the main compound.
Table 6: HRMS Data for this compound and Potential Impurities
| Compound | Formula | Calculated [M+H]⁺ (Da) | Observed [M+H]⁺ (Da) |
|---|---|---|---|
| This compound | C₁₀H₁₀N₂O | 175.0866 | 175.0865 |
| 6-Methyl-7-azaindole (precursor) | C₈H₈N₂ | 133.0760 | 133.0761 |
| Over-acetylated byproduct | C₁₂H₁₂N₂O₂ | 217.0972 | 217.0970 |
| Oxidized impurity (+O) | C₁₀H₁₀N₂O₂ | 191.0815 | 191.0814 |
High-Resolution Mass Spectrometry for Impurity Identification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation and identification of unknown impurities in pharmaceutical manufacturing. thermofisher.comsterlingpharmasolutions.comsepscience.com Unlike nominal mass instruments, HRMS provides highly accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the determination of the elemental composition of an unknown compound. thermofisher.com This capability is critical during process development to identify and control for potential process-related impurities and degradation products.
In the analysis of this compound, HRMS can be coupled with a chromatographic separation technique like Liquid Chromatography (LC). As components elute from the LC column, they are ionized and their mass-to-charge ratio (m/z) is measured with high precision. If an impurity is detected, its accurate mass can be used to generate a list of possible elemental formulas. By examining the isotopic pattern and utilizing fragmentation data (MS/MS), the chemical structure of the impurity can often be confidently assigned. thermofisher.com For example, potential impurities could include starting materials, reagents, or by-products from the synthetic route, such as isomers or compounds with incomplete or excessive functionalization.
Illustrative HRMS Data for a Hypothetical Impurity in this compound
This interactive table presents a hypothetical scenario for identifying an impurity.
| Parameter | Main Compound (this compound) | Hypothetical Impurity |
|---|---|---|
| Observed m/z [M+H]⁺ | 175.0869 | 161.0713 |
| Calculated Mass [M+H]⁺ | 175.0875 | 161.0718 |
| Mass Error (ppm) | -3.4 | -3.1 |
| Proposed Formula | C₁₀H₁₁N₂O | C₉H₉N₂O |
| Proposed Identity | this compound | 6-Methyl-7-azaindole-3-carbaldehyde |
Quantitative Mass Spectrometry Methodologies
For the precise quantification of this compound and its impurities, quantitative mass spectrometry, typically Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS), is the method of choice. nih.gov This technique offers high sensitivity and selectivity, allowing for the detection of trace-level analytes in complex matrices. tmc.edu The most common mode of operation for quantification is Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM).
In an MRM experiment, a specific precursor ion (typically the protonated molecule, [M+H]⁺) of the target analyte is selected in the first quadrupole. This ion is then fragmented in the collision cell, and a specific product ion is selected in the third quadrupole and detected. This two-stage mass filtering provides exceptional specificity, minimizing interference from other compounds. tmc.edu Method development involves optimizing the ionization source parameters and collision energy to achieve the most stable and intense signal for the selected precursor-to-product ion transition.
Hypothetical MRM Parameters for Quantification of this compound
This interactive table illustrates potential parameters for an LC-MS/MS quantitative method.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 175.1 | 133.1 | 150 | 22 |
| Internal Standard (e.g., Deuterated Analog) | 178.1 | 136.1 | 150 | 22 |
Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS, LC-NMR)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the comprehensive analysis of chemical compounds. wisdomlib.org
Liquid Chromatography-Mass Spectrometry (LC-MS) is the most widely used technique for purity analysis and impurity profiling of non-volatile and thermally labile compounds like this compound. ijnrd.org It combines the high resolving power of LC for separating components of a mixture with the sensitivity and specificity of MS for their detection and identification. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC-MS can be invaluable for detecting volatile impurities, such as residual solvents or certain starting materials. doi.orgmdpi.com Derivatization can sometimes be employed to increase the volatility of analytes for GC-MS analysis. researchgate.net
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) provides a direct and unambiguous means of structure elucidation for components of a mixture as they are separated by LC. news-medical.netresearchgate.net While less sensitive than MS, NMR provides detailed structural information without the need for reference standards, making it exceptionally powerful for the definitive identification of unknown impurities or isomers that may be difficult to distinguish by MS alone. pageplace.de
Comparison of Hyphenated Techniques for the Analysis of this compound
This interactive table summarizes the primary applications of each technique.
| Technique | Primary Application | Strengths | Limitations |
|---|---|---|---|
| LC-MS | Purity assessment, impurity identification, quantification | High sensitivity, broad applicability | Structural information can be ambiguous |
| GC-MS | Analysis of volatile impurities (e.g., residual solvents) | Excellent for volatile compounds, established libraries | Limited to thermally stable and volatile analytes |
| LC-NMR | Definitive structure elucidation of unknown impurities | Unambiguous structural information | Lower sensitivity compared to MS |
Thermal Analysis for Purity and Polymorphism (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA))
Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature. americanpharmaceuticalreview.com They are crucial for characterizing the solid-state properties of pharmaceutical intermediates.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. mt.comtainstruments.com For a crystalline compound like this compound, DSC can be used to determine its melting point and enthalpy of fusion. These are key indicators of identity and purity. researchgate.net Furthermore, DSC is a primary tool for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. tainstruments.comnetzsch.com Different polymorphs will exhibit different melting points and thermal behaviors, which can be readily detected by DSC. High-purity compounds generally exhibit a sharp melting endotherm, and the shape of this peak can be used to estimate purity. nih.gov
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. tainstruments.com This technique is used to assess the thermal stability and decomposition profile of a compound. nih.gov A TGA thermogram can reveal the temperature at which the compound begins to degrade. It is also highly effective for quantifying the content of volatile components, such as residual solvents or water (hydrates), which would be observed as a mass loss at temperatures below the decomposition point of the compound. nih.gov
Illustrative DSC Data for this compound
This interactive table shows hypothetical DSC results for a purity assessment.
| Parameter | Value |
|---|---|
| Onset of Melting | 215.5 °C |
| Peak Melting Temperature | 217.8 °C |
| Enthalpy of Fusion (ΔH) | 125.4 J/g |
| Calculated Purity | 99.8% |
Illustrative TGA Data for this compound
This interactive table shows a hypothetical thermal decomposition profile.
| Temperature Range | Mass Loss (%) | Interpretation |
|---|---|---|
| 30 - 150 °C | 0.15% | Loss of residual solvent (e.g., ethyl acetate) |
| 150 - 250 °C | 0.5% | Stable, minimal mass loss |
| > 250 °C | > 5% | Onset of thermal decomposition |
Future Perspectives and Emerging Research Avenues for 3 Acetyl 6 Methyl 7 Azaindole
Exploration of Novel and Sustainable Synthetic Routes and Methodologies
While traditional methods for constructing the 7-azaindole (B17877) ring, such as Fischer or Madelung-type syntheses, have been established, they often face limitations in scope and conditions. researchgate.net Future research will invariably focus on developing more efficient, sustainable, and versatile synthetic pathways to 3-acetyl-6-methyl-7-azaindole and its derivatives.
Key areas of exploration include:
Transition-Metal Catalysis: Advances in metal-catalyzed cross-coupling and C-H bond functionalization reactions are continually providing new tools for building and modifying heterocyclic scaffolds like 7-azaindole. researchgate.net Future routes may leverage catalysts based on rhodium, palladium, or copper to construct the bicyclic core or introduce functional groups with high precision and efficiency, potentially under milder conditions. researchgate.netnih.govnih.gov For instance, Rh(III)-catalyzed coupling of 2-aminopyridines with internal alkynes represents a modern approach to the 7-azaindole core. nih.govnih.gov
Flow Chemistry and Microwave-Assisted Synthesis: To improve efficiency, yield, and safety, researchers are likely to explore continuous flow synthesis and microwave irradiation. Microwave heating has been shown to dramatically accelerate key reaction steps in the synthesis of substituted 7-azaindoles. researchgate.net These technologies allow for rapid optimization of reaction conditions and can facilitate scalable production.
Green Chemistry Approaches: A significant push towards sustainability will drive the development of eco-friendly synthetic methods. This includes the use of greener solvents (such as water), silver-catalyzed intramolecular cyclizations that avoid strong bases or acids, and protecting-group-free strategies. organic-chemistry.org Biocatalysis, using enzymes to perform specific chemical transformations, represents another promising avenue for sustainable synthesis.
Table 1: Comparison of Synthetic Methodologies for Azaindole Scaffolds
| Methodology | Traditional Approaches (e.g., Fischer, Madelung) | Emerging & Future Routes |
|---|---|---|
| Catalysts | Often require harsh conditions (strong acids/bases, high temperatures). | Transition metals (Pd, Rh, Cu, Ag), enzymes (biocatalysis). nih.govorganic-chemistry.org |
| Efficiency | Can suffer from low yields and limited substrate scope. researchgate.net | Higher yields, broader functional group tolerance, increased atom economy. |
| Sustainability | Often rely on stoichiometric reagents and organic solvents. | Catalytic processes, use of greener solvents (e.g., water), energy-efficient methods (microwaves). organic-chemistry.org |
| Technology | Batch processing. | Continuous flow chemistry, microwave reactors, automated synthesis platforms. researchgate.net |
Development of Advanced Computational Models for Azaindole Chemistry and Reactivity
Computational chemistry is an indispensable tool for understanding and predicting the behavior of molecules. For this compound, future computational work will move beyond routine analysis to build highly predictive models of its chemical and physical properties.
Quantum Chemistry for Reactivity and Spectroscopy: Density Functional Theory (DFT) has been successfully used to investigate reaction mechanisms, such as the role of silver oxidants in Rh(III)-catalyzed 7-azaindole synthesis, and to calculate the electron spectra of azaindoles. nih.govnih.govmdpi.comresearchgate.net Future studies will employ even more accurate methods, like the Complete Active Space Self-Consistent Field (CASSCF) and second-order perturbation theory (CASPT2), to provide a deeper understanding of the molecule's photophysical properties, including its absorption and fluorescence spectra, which is crucial for materials science applications. researchgate.net
Predictive Models for Physicochemical Properties: Advanced computational models will be developed to accurately predict key properties such as solubility, pKa, and lipophilicity. mdpi.com These in silico predictions can guide the design of derivatives with improved drug-like characteristics, reducing the need for extensive experimental work.
Molecular Dynamics Simulations: To understand how this compound interacts with biological targets or organizes in condensed phases, molecular dynamics (MD) simulations will be essential. These simulations can reveal the dynamics of binding to a protein's active site or predict the morphology of thin films for electronic devices, providing insights that are inaccessible through static modeling alone.
Table 2: Application of Computational Methods to Azaindole Research
| Computational Method | Application Area | Research Goal |
|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanisms, Electronic Structure | Elucidate synthetic pathways, predict reactivity, calculate UV-Vis spectra. nih.govnih.govmdpi.com |
| CASSCF/CASPT2 | Photophysics | Accurately predict absorption, fluorescence, and phosphorescence properties. researchgate.net |
| Quantitative Structure-Property Relationship (QSPR) | Physicochemical Properties | Predict solubility, lipophilicity, and other drug-like properties for new derivatives. |
| Molecular Dynamics (MD) Simulation | Biomolecular Interactions, Materials Science | Simulate protein-ligand binding, predict the structure of molecular aggregates. |
Investigation of Undiscovered Biological Targets and Deeper Molecular Mechanisms (in vitro)
The 7-azaindole scaffold is a cornerstone of many kinase inhibitors. nih.gov While 3-acetyl-7-azaindole is a known intermediate for cyclin-dependent kinase (CDK) inhibitors, the full biological potential of the 3-acetyl-6-methyl variant remains largely unexplored. mdpi.com
Future in vitro research will aim to:
Screen Against Diverse Target Families: Beyond kinases, the compound could be tested against other important enzyme families such as histone deacetylases (HDACs), poly(ADP-ribose) polymerases (PARPs), or G-protein coupled receptors (GPCRs), where related heterocyclic scaffolds have shown activity. nih.gov High-throughput screening (HTS) campaigns against large, diverse panels of biological targets will be a key strategy for discovering novel activities.
Uncover Novel Mechanisms of Action: Phenotypic screening, which identifies compounds that produce a desired effect in cells without a preconceived target, could reveal entirely new mechanisms of action for this compound. Subsequent target deconvolution studies, using techniques like chemoproteomics, could then identify the specific protein(s) responsible for the observed effect.
Explore New Therapeutic Areas: The known roles of azaindole derivatives in oncology, inflammation, and neurodegenerative diseases provide a logical starting point. nih.govnih.gov For instance, 7-azaindole derivatives have been investigated as inhibitors of the Orai calcium channel for asthma and as inhibitors of mixed lineage kinase 3 (MLK3) for neuroprotection. nih.govnih.gov In vitro studies could assess the potential of this compound in these and other areas, such as infectious diseases. rsc.orgresearchgate.net
Table 3: Potential Biological Targets for Azaindole Scaffolds
| Target Class | Example(s) | Potential Therapeutic Area |
|---|---|---|
| Kinases | CDKs, DYRK, ROCK, Trk, ATR | Oncology, Neurological Disorders, Inflammation. nih.govnih.gov |
| Epigenetic Enzymes | HDACs, PARP | Oncology. nih.gov |
| Ion Channels | Orai Calcium Channels | Allergic and Inflammatory Diseases. nih.govnih.gov |
| Viral/Bacterial Enzymes | AAK1 (viral trafficking), 14α-demethylase (fungal) | Infectious Diseases. nih.govrsc.org |
| Receptors | Colony-Stimulating Factor 1 Receptor (CSF-1R) | Oncology, Inflammation. nih.gov |
Potential Applications in Materials Science (e.g., Organic Light Emitting Diodes, Sensors, Dyes)
The rigid, planar structure and inherent photophysical properties of the 7-azaindole core make it an attractive candidate for applications in materials science. Computational studies have already delved into the absorption and emission spectra of 7-azaindole, providing a theoretical foundation for these applications. mdpi.comresearchgate.net
Emerging research could focus on:
Organic Light Emitting Diodes (OLEDs): The fluorescence of 7-azaindole derivatives suggests their potential use in OLEDs, either as emissive materials or as host materials for phosphorescent dopants. rsc.org The acetyl and methyl groups on the this compound scaffold can be further functionalized to tune the emission color, quantum yield, and charge-transport properties.
Fluorescent Sensors: The 7-azaindole core can act as a fluorophore in chemosensors. The nitrogen atoms in the ring system can coordinate with metal ions, and the acetyl group can participate in hydrogen bonding. These interactions could lead to detectable changes in fluorescence intensity or wavelength, enabling the detection of specific analytes (e.g., metal ions, anions, or biologically relevant small molecules).
Functional Dyes: The chromophoric nature of the azaindole system allows for its development as a functional dye. By extending the π-conjugated system through chemical modification, derivatives of this compound could be designed for applications in dye-sensitized solar cells (DSSCs) or as biological stains and probes.
Integration with Artificial Intelligence and Machine Learning for Chemical Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research by accelerating the design-make-test-analyze cycle. nih.gov For this compound, these technologies offer powerful tools to explore its chemical space and optimize its applications.
De Novo Molecular Design: Generative AI models, such as recurrent neural networks (RNNs) and transformers, can be trained on vast libraries of known molecules. youtube.com These models can then design novel derivatives of this compound that are optimized for specific properties, such as high binding affinity to a biological target or a desired emission wavelength for an OLED. youtube.commdpi.com
Synthesis Planning and Reaction Optimization: AI-powered retrosynthesis tools can propose viable and novel synthetic routes to complex derivatives, saving significant time and resources for chemists. synthiaonline.comcas.org Furthermore, ML algorithms can analyze reaction data to predict the optimal conditions (e.g., catalyst, solvent, temperature) to maximize the yield of a desired product, a process known as reaction optimization. preprints.orgresearchgate.net
Predictive Modeling: ML models, particularly graph neural networks (GNNs), can learn from existing data to predict the biological activity, toxicity, or material properties of new candidate molecules before they are synthesized. nih.govnih.gov This allows researchers to prioritize the most promising compounds for experimental validation, dramatically improving the efficiency of the discovery process.
Table 4: AI/ML Applications in the this compound Research Pipeline
| AI/ML Tool | Application | Objective |
|---|---|---|
| Generative Models (RNNs, GANs) | de novo Design | Create novel derivatives with optimized properties (e.g., potency, selectivity, photophysics). youtube.commdpi.com |
| Retrosynthesis Software | Synthesis Planning | Propose efficient and novel synthetic pathways to target molecules. synthiaonline.comcas.org |
| Bayesian Optimization / ML Models | Reaction Optimization | Predict optimal reaction conditions to maximize yield and minimize byproducts. preprints.orgresearchgate.net |
| Graph Neural Networks (GNNs) | Property Prediction | Forecast biological activity, ADMET properties, and material characteristics in silico. nih.gov |
| Natural Language Processing (NLP) | Literature Mining | Extract insights and data from scientific publications to identify new targets or applications. nih.gov |
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing 3-Acetyl-6-Methyl-7-azaindole, and how do they compare to related 7-azaindole derivatives?
- Methodology : A common approach involves acid-catalyzed cyclization of 3-alkynyl-2-aminopyridine precursors. For example, trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) in acetonitrile under reflux conditions can yield 7-azaindoles with substituents at specific positions . For 3-acetyl derivatives, post-synthetic acetylation using acetyl chloride or acetic anhydride may follow cyclization. Comparative studies show that substituent position (e.g., 6-methyl vs. 5-methoxy) significantly impacts reaction yields and purity, necessitating tailored purification via silica chromatography with ethyl acetate/hexane gradients .
Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodology : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm acetyl and methyl group positions via chemical shifts (e.g., acetyl carbonyl at ~200 ppm in C NMR) .
- HPLC-MS : To assess purity and molecular ion peaks (e.g., [M+H]+ at m/z corresponding to CHNO).
- X-ray Crystallography : For unambiguous structural confirmation, though this requires high-purity crystals .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields of this compound while minimizing byproducts?
- Methodology :
- Parameter Screening : Systematically vary solvent polarity (e.g., DMF vs. MeCN), acid catalyst ratios (TFA:TFAA), and reflux duration. Evidence suggests TFAA excess (>1.3 eq.) enhances cyclization efficiency but risks over-acetylation .
- Kinetic Studies : Use in-situ FTIR or LC-MS to monitor intermediate formation (e.g., alkynylpyridine adducts) and identify rate-limiting steps .
- Byproduct Analysis : Characterize impurities (e.g., dimerized products) via preparative TLC and propose mechanistic corrections (e.g., steric hindrance at the 6-methyl position) .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives, particularly in regiochemical assignments?
- Methodology :
- Comparative Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict H NMR shifts and compare with experimental data. For example, methyl group anisotropy can distort coupling constants in crowded regions .
- Isotopic Labeling : Introduce N or C labels at strategic positions (e.g., acetyl group) to track electronic environments via 2D NMR (HSQC, HMBC) .
- Literature Benchmarking : Cross-validate findings with structurally resolved analogues (e.g., 5-Methoxy-6-azaindole ) to identify systematic errors .
Q. How should researchers design experiments to evaluate the biological activity of this compound while ensuring reproducibility?
- Methodology :
- Dose-Response Assays : Test against microbial targets (e.g., Cryptococcus neoformans) using serial dilutions (0.5–50 µg/mL) in triplicate, with positive controls (e.g., fluconazole) .
- Data Reprodubility : Adopt standardized protocols (e.g., CLSI guidelines) and document instrument calibration, solvent batch details, and cell passage numbers .
- Collaborative Validation : Share raw data (e.g., inhibition curves) via repositories like Zenodo and invite independent replication studies .
Methodological and Ethical Considerations
Q. What frameworks ensure ethical data management and authorship accountability in studies involving this compound?
- Guidelines :
- Data Retention : Preserve raw spectra, chromatograms, and lab notebooks for ≥5 years to address future disputes .
- Authorship Criteria : Use CRediT taxonomy to assign roles (e.g., synthesis, analysis) and disclose conflicts of interest (e.g., patent filings) .
- Open Science Practices : Publish synthetic protocols on platforms like Organic Process Research & Development to enhance transparency .
Q. How can computational tools complement experimental studies on this compound’s electronic properties?
- Methodology :
- DFT Simulations : Calculate HOMO-LUMO gaps and electrostatic potentials to predict reactivity (e.g., nucleophilic attack at the 3-acetyl group) .
- Molecular Docking : Model interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina and validate with mutagenesis data .
- Machine Learning : Train models on existing 7-azaindole datasets to forecast solubility or toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
